2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQWAUXKUEEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496821 | |
| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66442-83-9 | |
| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. This molecule is of significant interest to the scientific community due to the established broad-spectrum biological activities of the imidazo[1,2-a]pyrimidine scaffold, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This document outlines a detailed synthetic protocol and the expected analytical data for the characterization of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a classical condensation reaction known as the Chichibabin reaction.[3] This method involves the reaction of a 2-aminopyrimidine with an α-haloketone. For the synthesis of the title compound, the specific α-haloketone required is 2-bromoacetylfuran.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetylfuran
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 mmol) in absolute ethanol (20 mL), add 2-bromoacetylfuran (1.1 mmol).
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (30 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Workflow Diagram:
Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data from these analyses are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine, imidazole, and furan ring protons. The chemical shifts and coupling constants will be characteristic of the fused heterocyclic system. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the carbons in the furan and imidazopyrimidine rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇N₃O, M.W. 185.18 g/mol ). |
| FT-IR | Characteristic absorption bands for C-H, C=C, C=N, and C-O-C stretching and bending vibrations. |
Table 1: Summary of Expected Spectroscopic Data for this compound.
Detailed Spectral Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,2-a]pyrimidine and furan rings. The protons on the pyrimidine ring typically appear as doublets or doublet of doublets in the aromatic region. The imidazole proton will likely be a singlet, and the furan protons will show their characteristic coupling pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for the carbon skeleton of the molecule. The number of signals should correspond to the ten carbon atoms in the structure. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ would be at m/z 186.0667.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands that confirm the presence of different functional groups. Expected vibrational frequencies include C-H stretching for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems, and the characteristic C-O-C stretching of the furan ring.
Potential Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.[1][2] While specific studies on this compound are limited, the core scaffold is a known pharmacophore.
Antimicrobial Activity: Many imidazo[1,2-a]pyrimidine derivatives have shown promising activity against various microbial strains.[1][4] The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[4]
Anticancer Activity: Several studies have reported the anticancer potential of imidazo[1,2-a]pyrimidine derivatives.[5][6] Some of these compounds have been found to inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin signaling pathway.[5] Inhibition of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, which are involved in cell cycle progression.[5]
Potential Signaling Pathway Inhibition:
Figure 3: A potential mechanism of action for the anticancer activity of imidazo[1,2-a]pyrimidine derivatives.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed experimental protocol and expected analytical data will be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the imidazo[1,2-a]pyrimidine scaffold. Further biological evaluation of this specific compound is warranted to explore its full therapeutic potential.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Introduction
The compound this compound belongs to the imidazo[1,2-a]pyrimidine class of fused nitrogen-bridged heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of newly synthesized derivatives in this class, ensuring the integrity of compounds intended for drug development and other applications. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and the experimental protocols for their determination.
Molecular Structure
The core structure consists of a furan ring attached at the 2-position of an imidazo[1,2-a]pyrimidine nucleus.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.
Experimental Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more).
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) in ppm for this compound, based on data from analogous structures found in the literature.[3]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazo[1,2-a]pyrimidine Ring | ||
| H-3 | ~8.3-8.5 (s) | ~110-112 |
| H-5 | ~8.7-8.9 (dd) | ~144-146 |
| H-6 | ~7.3-7.5 (dd) | ~111-113 |
| H-7 | ~10.0-10.2 (dd) | ~137-139 |
| C-2 | - | ~150-153 |
| C-3a | - | ~147-149 |
| Furan Ring | ||
| H-3' | ~6.6-6.8 (d) | ~112-114 |
| H-4' | ~6.3-6.5 (dd) | ~108-110 |
| H-5' | ~7.3-7.5 (d) | ~142-144 |
| C-2' | - | ~152-155 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The imidazo[1,2-a]pyrimidine core typically shows characteristic signals: a singlet for the proton at position 3, and three doublet of doublets in the aromatic region for the pyrimidine ring protons.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
Experimental Protocol
-
Sample Introduction : Introduce the sample into the mass spectrometer. For liquid chromatography-mass spectrometry (LC-MS), the sample is first separated on an HPLC column. For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected directly into the ion source.
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Ionization : Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions. ESI is common for polar, nitrogen-containing heterocycles.[1][3]
-
Mass Analysis : Analyze the generated ions using a mass analyzer such as a Quadrupole Time-of-Flight (qTOF) or an Orbitrap, which can provide high mass accuracy.
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Data Acquisition : Acquire the mass spectrum, typically in positive ion mode, to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometric Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇N₃O |
| Exact Mass | 185.0589 |
| Expected [M+H]⁺ (Monoisotopic) | 186.0667 |
Note: Fragmentation patterns can provide additional structural information. Common fragmentation pathways for related structures involve the cleavage of the substituent group or the heterocyclic rings.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation : Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument : Use a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (imidazo[1,2-a]pyrimidine and furan rings) |
| 1640-1620 | C=N stretch | Imidazo[1,2-a]pyrimidine ring |
| 1610-1580 | C=C stretch | Aromatic rings |
| 1270-1020 | C-O stretch | Furan ring |
| 880-740 | C-H out-of-plane bend | Aromatic rings |
Note: The presence of characteristic imine group (C=N) vibrations is expected in the 1626–1617 cm⁻¹ range for similar structures.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[5] A typical concentration is around 10⁻⁵ M.[6]
-
Instrument : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the absorbance of the sample over a wavelength range, typically from 200 to 800 nm. A baseline is first recorded with a cuvette containing only the solvent.
Expected UV-Vis Absorption Data
Imidazo[1,2-a]pyrimidine derivatives are known to be fluorescent and exhibit distinct absorption spectra.[7][8]
| Expected λₘₐₓ (nm) | Electronic Transition |
| ~250-280 | π → π |
| ~315-350 | π → π (Intramolecular Charge Transfer - ICT) |
Note: The absorption maxima (λₘₐₓ) can be influenced by the solvent polarity. The π-conjugated bicyclic structure is responsible for the fluorescence emissions, which can have excellent quantum yields.[7]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical Properties of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physicochemical characteristics, synthesis, and known biological activities, presenting data in a structured format for ease of comparison and reference.
Core Chemical Properties
This compound, with the CAS number 66442-83-9, is a fused heterocyclic system incorporating both furan and imidazopyrimidine moieties. These structural features are often associated with diverse pharmacological activities.
| Property | Value | Source |
| CAS Number | 66442-83-9 | [1] |
| Molecular Formula | C₁₀H₇N₃O | [2] |
| Molecular Weight | 185.18 g/mol | [2] |
| Density | 1.375 g/cm³ | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established in the literature. A common and effective method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 2-aminopyrimidine with 2-(bromoacetyl)furan.
A general experimental protocol for the synthesis of imidazo[1,2-a]pyrimidine derivatives is as follows:
General Procedure for the Synthesis of Imidazo[1,2-a]pyrimidine Derivatives:
-
A mixture of the appropriate 2-aminopyrimidine (1 equivalent) and the corresponding α-bromo ketone (1 equivalent) is prepared in a suitable solvent, such as ethanol or isopropanol.
-
The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired imidazo[1,2-a]pyrimidine derivative.
It is important to note that specific reaction conditions, such as the choice of solvent, reaction temperature, and purification method, may need to be optimized for the synthesis of this compound to achieve the best possible yield and purity.
Spectroscopic Data
-
¹H NMR: Protons on the imidazo[1,2-a]pyrimidine core and the furan ring would exhibit characteristic chemical shifts. For instance, the protons on the pyrimidine ring are expected to appear in the aromatic region, as are the furan protons.
-
¹³C NMR: The carbon signals for the fused heterocyclic system and the furan ring would be observable in the aromatic region of the spectrum.
-
IR Spectroscopy: Characteristic absorption bands for C-H, C=C, C=N, and C-O-C stretching and bending vibrations would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (185.18 g/mol ) would be a key feature in the mass spectrum.
Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyrimidine scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4]
While specific quantitative data on the biological activity of this compound is limited, research on closely related derivatives suggests potential avenues for its therapeutic application. For instance, various imidazo[1,2-a]pyrimidine derivatives have been investigated for their cytotoxic effects against different cancer cell lines.
One of the key signaling pathways implicated in the mechanism of action of some imidazo[1,2-a]pyrimidine derivatives is the Wnt/β-catenin signaling pathway .[2] This pathway is crucial in embryonic development and its dysregulation is linked to various cancers.[2] Certain imidazo[1,2-a]pyrimidines have been shown to inhibit this pathway, leading to the downregulation of target genes such as c-myc and cyclin D1, which are involved in cell proliferation.[2]
Logical Relationship of Wnt/β-catenin Pathway Inhibition:
Caption: Inhibition of the Wnt signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols for Biological Assays
To evaluate the potential anticancer activity of this compound, standard in vitro assays can be employed. A general workflow for such an evaluation is outlined below.
Experimental Workflow for Anticancer Activity Screening:
Caption: A general workflow for evaluating the in vitro anticancer activity.
MTT Assay Protocol for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the concentration of the compound against the percentage of cell viability.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, the known properties of the imidazo[1,2-a]pyrimidine scaffold suggest that it may exhibit interesting biological activities. Further research is warranted to fully elucidate its chemical and pharmacological profile, including detailed spectroscopic characterization, optimization of its synthesis, and comprehensive evaluation of its biological effects and mechanism of action. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.
References
- 1. 2-FURAN-2-YL-IMIDAZO[1,2-A]PYRIMIDINE | 66442-83-9 [chemicalbook.com]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Biological Activity of Novel 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of 2-(furan-2-yl)imidazo[1,2-a]pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. This document provides a consolidated overview of their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Core Synthesis Strategy
The foundational structure, this compound, is typically synthesized through a condensation reaction between 2-aminopyrimidine and a furan-containing α-haloketone, such as 2-bromoacetylfuran. This versatile synthetic route allows for the introduction of various substituents on the imidazo[1,2-a]pyrimidine core, enabling the exploration of structure-activity relationships.
A general synthetic protocol involves stirring 2-aminopyrimidine with the appropriate α-bromoacetophenone derivative in a suitable solvent, such as acetone, at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is filtered and washed to yield the desired 2-aryl-imidazo[1,2-a]pyrimidine. Further modifications, such as nitrosation followed by reduction, can introduce functionalities at other positions on the heterocyclic core, providing a scaffold for a diverse library of derivatives.
Anticancer Activity
Recent studies have highlighted the potent anticancer activity of this compound derivatives. A notable example is the 4-(Furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine hybrid, which has demonstrated significant cytotoxicity against human breast cancer cell lines.
Quantitative Anticancer Data
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4-(Furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine 6b | MCF-7 (Breast Cancer) | 1.05 | [1][2] |
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
The anticancer effects of these derivatives are, in part, attributed to their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. By inhibiting EGFR, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Furthermore, studies have shown that these derivatives can induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, they have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards programmed cell death.[1]
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for 2-(furan-2-yl) derivatives is still emerging, the broader class of compounds has shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
No specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives were identified in the reviewed literature. The following table represents data for the broader class of imidazo[1,2-a]pyrimidine derivatives to indicate potential activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine Chalcones | Escherichia coli | - | [3] |
| Imidazo[1,2-a]pyrimidine Chalcones | Pseudomonas aeruginosa | - | [3] |
| Imidazo[1,2-a]pyrimidine Chalcones | Staphylococcus aureus | - | [3] |
| Imidazo[1,2-a]pyrimidine Chalcones | Streptococcus pyogenes | - | [3] |
| Imidazo[1,2-a]pyridine/benzothiazole motifs | Various Bacteria & Fungi | - | [4][5] |
Note: The original research provided qualitative descriptions of "excellent to good activity" but did not include specific MIC values.
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins.
Quantitative Anti-inflammatory Data
Specific IC50 values for this compound derivatives against COX enzymes were not available in the reviewed literature. The data below is for other imidazo[1,2-a]pyrimidine derivatives and serves as an indicator of the potential of this chemical class.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative e10 | COX-1 | 170 | [6] |
| Imidazo[1,2-a]pyrimidine derivative e10 | COX-2 | 13 | [6] |
Experimental Protocols
Synthesis of this compound
References
- 1. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The versatile synthesis of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological effects. This technical guide focuses on the in vitro screening of 2-(furan-2-yl)imidazo[1,2-a]pyrimidine compounds, a specific subset with potential as therapeutic agents. While direct in vitro screening data for 2-(furan-2-yl) substituted derivatives is limited in the reviewed literature, this guide will provide a comprehensive overview of the screening methodologies and known biological activities of the broader imidazo[1,2-a]pyrimidine class, which can be extrapolated for the screening of the furan-containing analogues.
Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant in vitro activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the modulation of key cellular signaling pathways implicated in cancer progression.
Anticancer Activity
The anticancer effects of imidazo[1,2-a]pyrimidine derivatives are attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways.
Table 1: Summary of In Vitro Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Class | Cell Line(s) | IC50 (µM) | Observed Effects | Reference(s) |
| Imine- and amine-bearing imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | Inhibition of cell proliferation | [1][2] |
| MDA-MB-231 (Breast) | 35.1 - 35.9 | Inhibition of cell proliferation, Induction of apoptosis | [1][2] | |
| HUVEC (Healthy) | 57.0 - 71.4 | Lower cytotoxicity compared to cancer cells | [1][2] | |
| 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives | K562 (Leukemia) | 5.597 | Induction of apoptosis, S-phase cell cycle arrest | [3] |
| U937 (Leukemia) | 3.512 | Induction of apoptosis, S-phase cell cycle arrest | [3] | |
| Imidazo[1,2-a]pyridine derivatives | A375 (Melanoma) | < 0.06 | Antiproliferative activity | [4] |
| HCC1937 (Breast) | 45 - 79.6 | Cytotoxic impact, Induction of apoptosis | [4] |
Note: The compounds in this table are derivatives of the core imidazo[1,2-a]pyrimidine or related imidazo[1,2-a]pyridine structures, not specifically 2-(furan-2-yl) derivatives for which specific data was not found.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidine Derivatives
Several critical signaling pathways involved in tumorigenesis have been identified as targets for imidazo[1,2-a]pyrimidine compounds.[5][6]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers.[5][7] Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a downstream decrease in the expression of Wnt target genes like c-myc and cyclin D1.[5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Its dysregulation is a common event in cancer. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway, leading to reduced phosphorylation of Akt and mTOR, which in turn induces apoptosis and cell cycle arrest.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro screening of this compound compounds. Below are representative protocols based on methods used for the broader class of imidazo[1,2-a]pyrimidines.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 1, 5, 10, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While specific in vitro screening data for this compound compounds is not yet widely available in the public domain, the established methodologies for screening other derivatives of this class provide a clear roadmap for future research. The protocols and pathway information detailed in this guide offer a solid foundation for researchers to investigate the biological activities of these and other novel imidazo[1,2-a]pyrimidine derivatives. Future studies should focus on synthesizing and screening a library of this compound compounds to elucidate their specific anticancer properties and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and its Analogs as Wnt/β-catenin Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the imidazo[1,2-a]pyrimidine scaffold, with a focus on its role as an inhibitor of the Wnt/β-catenin signaling pathway. While specific data for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is limited in publicly available literature, this document draws upon extensive research on closely related analogs to elucidate the core biological activities and molecular targets of this class of compounds. The information presented herein is intended to support further research and drug development efforts in oncology and other diseases characterized by aberrant Wnt/β-catenin signaling.
Core Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
The primary mechanism of action for the anticancer effects of the imidazo[1,2-a]pyrimidine scaffold is the inhibition of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[1]
In a healthy state, the "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, leading to the expression of target genes that drive cell proliferation and survival, such as c-myc and cyclin D1.
Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway downstream of the destruction complex, as their activity is independent of GSK3β.[1] These compounds effectively reduce the levels of nuclear β-catenin, thereby preventing the transcription of Wnt target genes. This leads to a reduction in cancer cell proliferation.[1]
Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine analogs.
Quantitative Data for Imidazo[1,2-a]pyrimidine Analogs
| Compound ID | R (Substitution at position 2) | TCF/LEF Reporter Assay IC50 (µM) in HEK293T cells | DLD-1 Cell Proliferation IC50 (µM) | HCT-116 Cell Proliferation IC50 (µM) | SW480 Cell Proliferation IC50 (µM) |
| 4a | Phenyl | > 50 | > 50 | > 50 | > 50 |
| 4c | 4-Chlorophenyl | 1.8 ± 0.2 | 10.5 ± 1.2 | 15.3 ± 1.8 | 12.7 ± 1.5 |
| 4f | 4-Bromophenyl | 2.5 ± 0.3 | 8.9 ± 0.9 | 12.1 ± 1.4 | 10.3 ± 1.1 |
| 4i | 3,4-Dichlorophenyl | 1.5 ± 0.1 | 5.2 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
Data extracted from Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of imidazo[1,2-a]pyrimidine derivatives.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Objective: To measure the inhibition of TCF/LEF-mediated transcription by the test compounds.
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine compounds. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Western Blot Analysis for Wnt Target Genes
This technique is used to measure the protein levels of β-catenin and its downstream targets, c-myc and cyclin D1.
Objective: To determine if the test compounds reduce the protein expression of key components and targets of the Wnt/β-catenin pathway.
Cell Line: Cancer cell lines with active Wnt signaling (e.g., DLD-1, HCT-116, SW480).
Protocol:
-
Cell Culture and Treatment: Culture the selected cancer cells and treat them with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for β-catenin, c-myc, cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Figure 2: Experimental workflow for evaluating Wnt/β-catenin signaling inhibition.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a promising class of compounds for the development of novel anticancer therapeutics targeting the Wnt/β-catenin signaling pathway. The available data on various analogs demonstrate potent inhibitory activity in cellular assays. Future research should focus on a number of key areas:
-
Synthesis and Evaluation of this compound: The specific compound of interest should be synthesized and rigorously evaluated in the assays described above to determine its precise potency and efficacy.
-
Structure-Activity Relationship (SAR) Studies: A broader range of furan and other heterocyclic substitutions at the 2-position should be explored to optimize the inhibitory activity and pharmacokinetic properties of this class of compounds.
-
In Vivo Efficacy Studies: The most promising compounds should be advanced to in vivo studies using relevant animal models of cancer to assess their therapeutic potential.
-
Target Deconvolution: While the inhibition of the Wnt/β-catenin pathway is a primary mechanism, further studies are warranted to identify the precise molecular target(s) of these compounds within the pathway to aid in the design of more potent and selective inhibitors.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective treatments for cancers and other diseases driven by aberrant Wnt/β-catenin signaling.
References
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents
For Immediate Release
In the dynamic landscape of drug discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of therapeutic potential. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel imidazo[1,2-a]pyrimidine-based therapeutic agents, with a focus on their anticancer and anti-inflammatory applications. This document details their mechanism of action as kinase inhibitors, provides a summary of their biological activity, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes the key signaling pathways they modulate.
The versatility of the imidazo[1,2-a]pyrimidine core allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] This guide will delve into specific examples of recently developed compounds that show significant promise in targeting key proteins involved in disease progression.
Targeting Key Signaling Pathways in Disease
Newly synthesized imidazo[1,2-a]pyrimidine derivatives have shown significant efficacy in modulating critical signaling pathways implicated in cancer and inflammation. Notably, these compounds have been identified as potent inhibitors of c-KIT, Cyclooxygenase-2 (COX-2), and cyclic GMP-AMP synthase (cGAS), offering new avenues for therapeutic intervention.
c-KIT Inhibition in Cancer Therapy
The c-KIT receptor tyrosine kinase is a crucial driver in various cancers, including gastrointestinal stromal tumors (GIST).[5] Mutations in c-KIT can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, demonstrating excellent IC50 values in the nanomolar range, even against imatinib-resistant mutations.[5]
Below is a diagram illustrating the c-KIT signaling pathway and the point of intervention for these novel inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Preliminary Cytotoxicity Profile of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and Related Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of compounds based on the 2-arylimidazo[1,2-a]pyrimidine scaffold. Due to a lack of specific published data on 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, this document synthesizes findings from studies on structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents.
Core Findings on Cytotoxicity
Derivatives of the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine core have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds often exhibit inhibitory concentrations (IC50) in the micromolar range, indicating their potential as starting points for the development of new cancer therapeutics.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as reported in the literature. It is important to note that the specific substitutions on the core scaffold play a crucial role in determining the potency and selectivity of these compounds.
| Compound Class/Derivative | Cell Line(s) | Assay Type | IC50 (µM) | Reference |
| Imine-bearing imidazo[1,2-a]pyrimidine (Compound 3d) | MCF-7 (Breast) | SRB | 43.4 | [1] |
| MDA-MB-231 (Breast) | SRB | 35.9 | [1] | |
| HUVEC (Healthy) | SRB | 71.4 | [1] | |
| Amine-bearing imidazo[1,2-a]pyrimidine (Compound 4d) | MCF-7 (Breast) | SRB | 39.0 | [1] |
| MDA-MB-231 (Breast) | SRB | 35.1 | [1] | |
| HUVEC (Healthy) | SRB | 57.0 | [1] | |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | MTT | 45 | [2][3] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | MTT | 47.7 | [2][3] |
| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast) | MTT | 79.6 | [2][3] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h) | Various Cancer Cell Lines | Not Specified | 1 - 5.5 | [4] |
| Imidazo[1,2-a]pyrazine (Compound 12b) | Hep-2, HepG2, MCF-7, A375 | Not Specified | 11 - 13 | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of imidazo[1,2-a]pyrimidine derivatives, based on methodologies reported in the cited literature.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in 96-well plates as described for the SRB assay.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control for the desired exposure time (e.g., 48 hours).[2][3]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.
Potential Signaling Pathways and Mechanisms of Action
Studies on imidazo[1,2-a]pyridine and related compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.[2][4] Several key signaling pathways have been implicated in these processes.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of Akt, a key component of this pathway, leading to downstream effects on cell cycle progression and apoptosis.[6]
Caption: Generalized PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
Cell Cycle Arrest and Apoptosis
Cytotoxic imidazo[1,2-a]pyridine compounds have been observed to induce cell cycle arrest, often at the G2/M phase.[4] This is frequently accompanied by an increase in the expression of tumor suppressor proteins like p53 and p21.[2] Furthermore, these compounds can trigger apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][2]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of novel compounds.
Caption: A streamlined workflow for the in vitro preliminary cytotoxicity screening of synthesized compounds.
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds indicate that derivatives can exhibit potent cytotoxic activity against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest, and potentially through the modulation of key signaling pathways such as PI3K/Akt/mTOR. Further investigation into the synthesis and biological evaluation of a wider range of substituted imidazo[1,2-a]pyrimidines, including the 2-(Furan-2-yl) analog, is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a solid framework for conducting such preclinical evaluations.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 2-Substituted Imidazo[1,2-a]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 2-substituted derivatives are of particular interest for their potential as anticancer agents. This technical guide provides a comprehensive overview of the synthesis, in vitro anticancer activity, and mechanistic insights into this promising class of compounds, with a conceptual focus on derivatives such as 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. While specific data on the furan derivative is limited in publicly available literature, this guide consolidates the existing knowledge on analogous 2-substituted imidazo[1,2-a]pyrimidines to inform future research and development.
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The synthesis of the imidazo[1,2-a]pyrimidine nucleus is typically achieved through a well-established condensation reaction. A general synthetic protocol involves the reaction of 2-aminopyrimidine with an α-haloketone. For the synthesis of 2-substituted derivatives, the corresponding substituted α-haloketone is utilized.
A representative synthetic scheme for 2-substituted imidazo[1,2-a]pyrimidines is outlined below:
Caption: General synthesis of 2-substituted imidazo[1,2-a]pyrimidines.
In Vitro Anticancer Activity
Various 2-substituted imidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that the specific activity of this compound has not been extensively reported; the following tables represent data for other derivatives within this class to provide a comparative baseline.
| Compound ID | Substitution at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl | MCF-7 (Breast) | 15.2 | [1][2] |
| MDA-MB-231 (Breast) | 12.8 | [1][2] | ||
| Derivative B | 4-Chlorophenyl | A549 (Lung) | 8.5 | |
| HeLa (Cervical) | 10.1 | |||
| Derivative C | 4-Methoxyphenyl | HCT116 (Colon) | 21.7 | |
| HepG2 (Liver) | 18.9 |
Table 1: IC50 values of representative 2-substituted imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols
The evaluation of the anticancer potential of these compounds typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyrimidine derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer. Several imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[3]
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Abstract
This application note details a rapid and efficient microwave-assisted protocol for the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure found in numerous biologically active molecules.[1][2] Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.[3] This protocol describes the condensation reaction of 2-aminopyrimidine and 2-(bromoacetyl)furan under microwave irradiation.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The development of efficient and sustainable synthetic methodologies for these scaffolds is crucial for advancing drug discovery programs. Traditional synthetic approaches often involve long reaction times and harsh conditions.[1] In contrast, microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical transformations.[3] This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times and often improving yields and selectivity. This application note provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The synthesis is based on the well-established cyclocondensation reaction between a 2-aminopyrimidine and an α-haloketone.
Experimental Protocol
Materials:
-
2-Aminopyrimidine
-
2-(Bromoacetyl)furan
-
Ethanol (or Dimethylformamide)
-
Sodium bicarbonate (or Triethylamine)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Microwave reactor
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminopyrimidine (1.0 mmol, 1.0 eq.), 2-(bromoacetyl)furan (1.0 mmol, 1.0 eq.), and a suitable solvent such as ethanol or DMF (3-5 mL).
-
Base Addition: Add a mild base such as sodium bicarbonate (1.5 mmol, 1.5 eq.) or triethylamine (1.5 mmol, 1.5 eq.) to the reaction mixture to neutralize the HBr formed during the reaction.
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes) with a power output of 100-200 W. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction mixture with water and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives based on analogous reactions reported in the literature.
| Reactant A | Reactant B | Solvent | Base | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone | - | - | Room Temp. | Overnight | High | [2] |
| 6-Methylisocytosine | α-Bromoacetophenones | DMF | - | - | 160 | 20 | High | [1] |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Amine, Benzil, Ammonium Acetate | Ethanol | - | 100 | 80 | 30 | 46-80 | [4] |
| Substituted 2-aminonicotinic acid | Chloroacetaldehyde | Water | - | - | - | 30 | 92-95 | [5] |
Visualizations
References
- 1. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
Application Notes and Protocols for the Multi-Component Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like these from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]azines.[1][2] This application note provides a detailed protocol for the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine via a GBB-type reaction, a valuable building block for the development of novel therapeutic agents.
Reaction Principle
The synthesis of this compound is achieved through a one-pot, three-component reaction involving 2-aminopyrimidine, furan-2-carbaldehyde, and an isocyanide. The reaction proceeds via the initial formation of a Schiff base from the condensation of 2-aminopyrimidine and furan-2-carbaldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization, yields the desired imidazo[1,2-a]pyrimidine core. The reaction is often catalyzed by a Lewis or Brønsted acid.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the multi-component synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of this compound derivatives via the Groebke-Blackburn-Bienaymé reaction. Please note that specific yields may vary depending on the isocyanide used and the precise reaction conditions.
| Entry | Isocyanide (R-NC) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl isocyanide | Sc(OTf)₃ (10 mol%) | Methanol | 60 | 12 | 85 |
| 2 | tert-Butyl isocyanide | HClO₄ (cat.) | Methanol | RT | 24 | 78 |
| 3 | Benzyl isocyanide | None | Ethanol | Reflux | 18 | 72 |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(Furan-2-yl)-N-cyclohexylimidazo[1,2-a]pyrimidin-3-amine.
Materials:
-
2-Aminopyrimidine (1.0 mmol, 95 mg)
-
Furan-2-carbaldehyde (1.0 mmol, 96 mg, 0.08 mL)
-
Cyclohexyl isocyanide (1.0 mmol, 109 mg, 0.12 mL)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 49 mg)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol), furan-2-carbaldehyde (1.0 mmol), and scandium(III) triflate (0.1 mmol).
-
Solvent and Reagent Addition: Add methanol (5 mL) to the flask, followed by the addition of cyclohexyl isocyanide (1.0 mmol).
-
Reaction Conditions: Attach a reflux condenser to the flask and stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (typically after 12 hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(Furan-2-yl)-N-cyclohexylimidazo[1,2-a]pyrimidin-3-amine.
-
Characterization: Characterize the purified compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Signaling Pathway Diagram
The Groebke-Blackburn-Bienaymé reaction mechanism is a key pathway for the formation of the imidazo[1,2-a]pyrimidine core.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyrimidine synthesis.
Conclusion
The described multi-component reaction provides an efficient and straightforward method for the synthesis of this compound derivatives. This protocol can be adapted for the synthesis of a library of related compounds by varying the isocyanide component, which is valuable for structure-activity relationship (SAR) studies in drug discovery programs. The mild reaction conditions and good yields make this a practical approach for researchers in academia and the pharmaceutical industry.
References
Application Notes and Protocols for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents. This document provides an overview of its application in drug design, including synthetic protocols, biological evaluation methods, and insights into its mechanism of action.
Overview of Biological Activities
The imidazo[1,2-a]pyrimidine core is a key structural element in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have been particularly noted for their antiproliferative effects against various cancer cell lines.[2][3][4] The furan moiety at the 2-position can further influence the biological activity and pharmacokinetic properties of these compounds.
The primary mechanism of action for many imidazo[1,2-a]pyrimidine derivatives involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[5] Key kinase targets identified for this class of compounds include c-KIT and Cyclin-Dependent Kinase 2 (CDK2).[6][7][8][9]
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyrimidine with an appropriate α-haloketone.[10]
Protocol: General Synthesis of this compound
This protocol describes a common method for the synthesis of the parent scaffold.
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetylfuran
-
Ethanol
-
Sodium bicarbonate
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve 2-aminopyrimidine (1 equivalent) and 2-bromoacetylfuran (1 equivalent) in ethanol in a round bottom flask.
-
Add sodium bicarbonate (1.5 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the crude product to remove inorganic salts.
-
Wash the crude product with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Biological Evaluation Protocols
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[11]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (c-KIT and CDK2)
Kinase activity can be measured using various assay formats, including luminescence-based assays that quantify ATP consumption.[7][12][13]
Materials:
-
Recombinant human c-KIT or CDK2/Cyclin A2 enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for c-KIT, Histone H1 for CDK2)[14][15]
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White opaque 96-well plates
-
Luminometer
Procedure (General Protocol for ADP-Glo™ Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a 96-well plate.
-
Add the test compounds at various concentrations or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
| Compound ID | Modification on Scaffold | Cell Line | IC50 (µM) | Reference |
| 3d | Imine derivative | MCF-7 | 43.4 | [2] |
| MDA-MB-231 | 35.9 | [2] | ||
| 4d | Amine derivative | MCF-7 | 39.0 | [2] |
| MDA-MB-231 | 35.1 | [2] | ||
| 5e | Mannich base | A549 (Lung) | 0.01 | [3] |
| 6b | Mannich base | HeLa (Cervical) | 0.02 | [3] |
| 7k | Mannich base | MCF-7 (Breast) | 0.01 | [3] |
| 15d | Diarylurea derivative | A375P (Melanoma) | <0.06 | [4] |
| 17e | Diarylurea derivative | A375P (Melanoma) | <0.06 | [4] |
| 18c | Diarylurea derivative | A375P (Melanoma) | <0.06 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The this compound scaffold and its derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and c-KIT pathways.
Caption: PI3K/Akt Signaling Pathway Inhibition.
The binding of a growth factor to a receptor tyrosine kinase (RTK) like c-KIT activates PI3K, which in turn phosphorylates PIP2 to PIP3.[16] This leads to the recruitment and activation of Akt, promoting cell proliferation and survival.[16] Imidazo[1,2-a]pyrimidine derivatives can inhibit this pathway by targeting the upstream RTK.
Caption: c-KIT Signaling Pathway Inhibition.
Activation of the c-KIT receptor by its ligand, stem cell factor (SCF), leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways, which drive cell proliferation and survival.[17] Small molecule inhibitors based on the imidazo[1,2-a]pyrimidine scaffold can block this signaling by binding to the ATP-binding pocket of c-KIT.[17][18]
Experimental Workflows
Caption: Drug Discovery Workflow.
The drug discovery process for this scaffold typically begins with the synthesis of a library of derivatives, followed by in vitro screening for antiproliferative activity. Promising "hits" are then further investigated to determine their mechanism of action, leading to lead optimization to improve potency and drug-like properties.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of this promising heterocyclic system in drug discovery and development. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds into clinical candidates.
References
- 1. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. c-KIT Kinase Enzyme System Application Note [promega.kr]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 17. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 18. scbt.com [scbt.com]
Application of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have garnered significant attention for their potential as anticancer agents.[1] The introduction of various substituents, such as the 2-(furan-2-yl) group, is a key strategy in the development of novel therapeutic candidates with enhanced potency and selectivity. While specific public domain data on the anticancer effects of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is emerging, the broader class of imidazo[1,2-a]pyrimidine and its analogs have been extensively studied, revealing potent anti-proliferative effects against a variety of cancer cell lines.
These compounds typically exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[2][3] A significant body of research points towards the inhibition of key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2] The Wnt/β-catenin signaling pathway has also been identified as a target for some derivatives.[4]
This document provides a summary of the typical applications of imidazo[1,2-a]pyrimidine derivatives in cancer cell line studies, including representative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows. This information is intended to serve as a practical guide for researchers investigating the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of representative imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as reported in the literature. This data is presented to provide a comparative overview of the potential efficacy of this class of compounds.
Table 1: IC50 Values of Imidazo[1,2-a]pyrimidine/pyridine Derivatives in Various Cancer Cell Lines
| Compound Reference/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Compound 3d | MDA-MB-231 | Human Breast Cancer | 35.9 | [5] |
| Compound 3d | MCF-7 | Human Breast Cancer | 43.4 | [5] |
| Compound 4d | MDA-MB-231 | Human Breast Cancer | 35.1 | [5] |
| Compound 4d | MCF-7 | Human Breast Cancer | 39.0 | [5] |
| IP-5 | HCC1937 | Human Breast Cancer | 45 | [6] |
| IP-6 | HCC1937 | Human Breast Cancer | 47.7 | [6] |
| IP-7 | HCC1937 | Human Breast Cancer | 79.6 | [6] |
| Compound 12b | Hep-2 | Human Laryngeal Cancer | 11 | [5] |
| Compound 12b | HepG2 | Human Liver Cancer | 13 | [5] |
| Compound 12b | MCF-7 | Human Breast Cancer | 11 | [5] |
| Compound 12b | A375 | Human Melanoma | 11 | [5] |
Table 2: Effects of a Representative Imidazo[1,2-a]pyridine Compound on Cell Cycle Distribution and Apoptosis
| Treatment | Cell Line | % of Cells in G2/M Phase | % Apoptotic Cells | Citation |
| Control | A375 | 15.2 ± 1.3 | 4.5 ± 0.8 | [2] |
| Compound 6 (10 µM) | A375 | 35.8 ± 2.1 | 28.7 ± 1.9 | [2] |
| Control | HeLa | 14.8 ± 1.1 | 5.1 ± 0.6 | [2] |
| Compound 6 (35 µM) | HeLa | 32.4 ± 1.8 | 25.3 ± 1.5 | [2] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Protein Expression Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Caspase-9, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and points of intervention by imidazo[1,2-a]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journal.waocp.org [journal.waocp.org]
Application Note: Analyzing Gene Expression Changes Induced by 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine using qPCR
Introduction
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including potential as anti-cancer and anti-inflammatory agents.[1][2][3] Understanding the molecular mechanisms by which these compounds exert their effects is crucial for drug development. One key aspect of this is to analyze their impact on gene expression. Quantitative real-time PCR (qPCR) is a sensitive and widely used technique to measure changes in the expression levels of specific genes.[4][5][6] This document provides a detailed protocol for using qPCR to analyze the gene expression changes in a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) treated with 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. While specific gene targets for this particular compound are not yet extensively documented, related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to modulate pathways like Wnt/β-catenin, making genes in this pathway primary candidates for analysis.[1]
Target Audience
This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the pharmacological effects of this compound on gene expression.
Experimental Protocols
A comprehensive workflow for this analysis involves cell culture and treatment, RNA extraction, cDNA synthesis, and finally, qPCR analysis.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. qPCR Analysis | Bio-Rad [bio-rad.com]
Application Notes and Protocols: Developing 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system are being extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This document provides detailed application notes and experimental protocols for the investigation of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine as a potential kinase inhibitor, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a key cascade in cancer cell growth and survival.
While specific inhibitory data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine analogs and provide a comprehensive framework for its evaluation.
Kinase Inhibitory Activity
Imidazo[1,2-a]pyrimidine derivatives have shown potent inhibitory activity against several kinases, particularly within the PI3K/Akt/mTOR pathway. The furan moiety at the 2-position of the imidazo[1,2-a]pyrimidine core is a critical pharmacophore that can be further optimized to enhance potency and selectivity.
Quantitative Data on Related Imidazo[1,2-a]pyridine/pyrimidine Derivatives
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds against key kinases. This data serves as a benchmark for the expected potency of this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Compound 1 | PI3Kα | 2 | T47D | >10 | [1] |
| Compound 6 | - | - | A375 | 9.7 | |
| WM115 | 15.2 | ||||
| HeLa | 35.0 | ||||
| Compound 4c | CLK1 | 700 | - | - | [2] |
| DYRK1A | 2600 | - | - | [2] | |
| Compound 42 | PI3Kα | 0.06 | - | - | [3] |
| mTOR | 3.12 | - | - | [3] | |
| IP-5 | - | - | HCC1937 | 45 | [4][5] |
| IP-6 | - | - | HCC1937 | 47.7 | [5] |
Signaling Pathway
The primary target of many imidazo[1,2-a]pyrimidine-based kinase inhibitors is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Detailed protocols for the synthesis and biological evaluation of this compound are provided below.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyrimidine core is typically achieved through the Tschichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Activity of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for evaluating the antiviral activity of the compound 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. The protocols herein describe in vitro assays to determine the compound's efficacy and cytotoxicity, methods for quantifying viral load, and a potential signaling pathway targeted by this class of compounds. All experimental data is presented in standardized tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and biological pathways.
Introduction
Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their broad spectrum of biological activities, including antiviral properties against various viruses such as influenza, HIV, and hepatitis C.[1][2][3] The specific compound, this compound, is a subject of interest for its potential as a novel antiviral agent. This document outlines a comprehensive set of protocols to systematically assess its antiviral efficacy and mechanism of action.
In Vitro Antiviral Activity Assessment
A critical initial step in evaluating a potential antiviral compound is to determine its efficacy in a cell-based model.[4] This involves assessing the compound's ability to inhibit viral replication and determining its toxicity to the host cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[7]
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.23 | 98.4 |
| 10 | 1.20 | 96.0 |
| 50 | 1.15 | 92.0 |
| 100 | 0.98 | 78.4 |
| 200 | 0.65 | 52.0 |
| 400 | 0.30 | 24.0 |
| 800 | 0.10 | 8.0 |
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[10]
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X culture medium, low melting point agarose, and varying concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
Data Presentation:
| Compound Conc. (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 60 | 40 |
| 5 | 30 | 70 |
| 10 | 12 | 88 |
| 25 | 2 | 98 |
| 50 | 0 | 100 |
TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify the amount of virus required to infect 50% of the inoculated cell cultures.[7][11][12] This can be adapted to assess the inhibitory effect of a compound.
Protocol:
-
Virus and Compound Mixture: Prepare serial dilutions of the virus and mix each dilution with a fixed, non-toxic concentration of this compound. Incubate this mixture for 1 hour.
-
Infection: Add the virus-compound mixtures to the cell monolayers.
-
Incubation: Incubate the plate for 3-5 days and observe for cytopathic effect (CPE).
-
CPE Observation: Score each well as positive or negative for CPE.
-
TCID50 Calculation: Calculate the TCID50 using the Reed-Muench method. Compare the TCID50 in the presence and absence of the compound to determine the reduction in viral titer.
Data Presentation:
| Treatment | Virus Dilution | No. of Wells with CPE / Total Wells | TCID50/mL |
| Virus Control | 10^-3 | 8/8 | 10^5.5 |
| 10^-4 | 8/8 | ||
| 10^-5 | 4/8 | ||
| 10^-6 | 1/8 | ||
| 10^-7 | 0/8 | ||
| + Compound (10 µM) | 10^-1 | 8/8 | 10^3.5 |
| 10^-2 | 6/8 | ||
| 10^-3 | 2/8 | ||
| 10^-4 | 0/8 | ||
| 10^-5 | 0/8 |
Quantification of Viral Load by qRT-PCR
Quantitative Reverse Transcription PCR (qRT-PCR) is a sensitive method to measure the amount of viral RNA in infected cells, providing a direct measure of viral replication.[15][16][17]
Protocol:
-
Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI) and treat with different concentrations of this compound.
-
RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to a viral gene (e.g., influenza M1 gene) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Determine the viral RNA copy number or the fold change in viral gene expression relative to the untreated control.
Data Presentation:
| Compound Conc. (µM) | Viral RNA Fold Change (relative to control) |
| 0 (Virus Control) | 1.00 |
| 1 | 0.75 |
| 5 | 0.32 |
| 10 | 0.11 |
| 25 | 0.02 |
Experimental and Logical Workflow Diagrams
Caption: Workflow for in vitro assessment of antiviral activity.
Proposed Mechanism of Action: Signaling Pathway
Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit influenza virus by targeting the viral nucleoprotein (NP), preventing its nuclear import.[3] A similar mechanism could be hypothesized for this compound.
Caption: Proposed mechanism of action targeting viral nucleoprotein.
Conclusion
The methodologies described provide a robust framework for the preclinical evaluation of this compound as a potential antiviral agent. By systematically determining its cytotoxicity, antiviral efficacy against specific viruses, and impact on viral replication, researchers can build a comprehensive profile of the compound's therapeutic potential. Further studies would be required to elucidate the precise molecular mechanism of action and to evaluate its efficacy in in vivo models.[18]
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. brainvta.tech [brainvta.tech]
- 8. texaschildrens.org [texaschildrens.org]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. agilent.com [agilent.com]
- 13. SARS-CoV-2 TCID50 [protocols.io]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory potential of the novel compound, 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. The following sections detail both in vitro and in vivo methodologies to characterize the compound's efficacy and elucidate its mechanism of action. Imidazo[1,2-a]pyrimidine derivatives have shown promise as anti-inflammatory agents, making this a critical area of investigation.[1]
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays offer a controlled environment to dissect the specific molecular and cellular pathways affected by the test compound.[2] These initial screens are crucial for determining the compound's direct effects on inflammatory responses.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory properties, it is essential to determine the cytotoxic profile of this compound to ensure that any observed effects are not due to cell death.
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) |
| 1 | 99.8 ± 2.1 |
| 5 | 98.5 ± 1.9 |
| 10 | 97.2 ± 2.5 |
| 25 | 95.6 ± 3.1 |
| 50 | 92.3 ± 2.8 |
| 100 | 88.7 ± 3.5 |
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition relative to the LPS-treated control.
Data Presentation:
| Treatment | NO Production (µM) | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 0 |
| Compound (10 µM) + LPS | 15.3 ± 1.5 | 40.2 |
| Compound (25 µM) + LPS | 9.8 ± 1.1 | 61.7 |
| Compound (50 µM) + LPS | 5.2 ± 0.8 | 79.7 |
| Dexamethasone (10 µM) + LPS | 4.5 ± 0.6 | 82.4 |
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated cells.[4][5]
Experimental Protocol:
-
Sample Collection: Collect the supernatant from the LPS-stimulated and compound-treated RAW 264.7 cells as described in the NO assay.
-
ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[4][6]
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve and determine the percentage of inhibition.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 42 |
| Compound (25 µM) + LPS | 580 ± 55 | 420 ± 38 | 190 ± 21 |
| Dexamethasone (10 µM) + LPS | 310 ± 29 | 210 ± 25 | 110 ± 15 |
Cyclooxygenase (COX) Enzyme Activity Assay
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins.[7]
Experimental Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 45.2 | 5.8 | 7.8 |
| Celecoxib | 50.1 | 0.05 | >1000 |
| Ibuprofen | 5.2 | 15.1 | 0.34 |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is employed to investigate the compound's effect on key proteins in the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[9][10]
Experimental Protocol:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation:
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio |
| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.11 |
| Compound (25 µM) + LPS | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.5 ± 0.06 |
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models provide insights into the systemic efficacy and potential side effects of the test compound in a whole organism.[2]
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the anti-inflammatory activity of novel compounds.[11][12]
Experimental Protocol:
-
Animal Groups: Use male Wistar rats (180-200g) divided into control, carrageenan, compound-treated, and positive control (Indomethacin) groups.
-
Compound Administration: Administer this compound orally at different doses (e.g., 10, 25, 50 mg/kg) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[13]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of edema inhibition for each group.
Data Presentation:
| Treatment | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control | 0.05 ± 0.01 | - |
| Carrageenan | 0.85 ± 0.07 | 0 |
| Compound (10 mg/kg) | 0.62 ± 0.05 | 27.1 |
| Compound (25 mg/kg) | 0.41 ± 0.04 | 51.8 |
| Compound (50 mg/kg) | 0.25 ± 0.03 | 70.6 |
| Indomethacin (10 mg/kg) | 0.22 ± 0.02 | 74.1 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the compound's ability to mitigate a systemic inflammatory response.[14]
Experimental Protocol:
-
Animal Groups: Use male C57BL/6 mice divided into control, LPS, compound-treated, and positive control (Dexamethasone) groups.
-
Compound Administration: Administer this compound intraperitoneally 30 minutes before LPS injection.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.[15]
-
Sample Collection: Collect blood via cardiac puncture 2 hours after LPS injection.
-
Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA.
Data Presentation:
| Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control | 15 ± 4 | 10 ± 3 |
| LPS | 1500 ± 120 | 1200 ± 95 |
| Compound (25 mg/kg) + LPS | 750 ± 65 | 620 ± 58 |
| Dexamethasone (5 mg/kg) + LPS | 400 ± 38 | 310 ± 30 |
Visualizations
Signaling Pathways
Caption: Inflammatory signaling pathways targeted by the compound.
Experimental Workflows
Caption: Overview of in vitro and in vivo experimental workflows.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ELISA of pro-inflammatory cytokines (TNF-α, IL-1β and IL- 6) [bio-protocol.org]
- 5. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 6. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of a specific derivative, 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, targeting its potential as an anti-inflammatory and anticancer agent. These protocols are intended for researchers, scientists, and drug development professionals.
Potential Therapeutic Applications
Based on the known biological activities of the imidazo[1,2-a]pyrimidine core, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: Imidazo[1,2-a]pyrimidine derivatives have demonstrated anticancer properties, suggesting that this compound could be evaluated in various cancer models.[4][5]
-
Inflammation: Several derivatives of imidazo[1,2-a]pyrimidine have shown anti-inflammatory potential.[3][6] Therefore, in vivo models of inflammation are relevant for characterizing the activity of this compound.
Section 1: In Vivo Anticancer Efficacy Studies
Application Note
The following protocols are designed to assess the in vivo anticancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice.[7][8] The tumor growth delay assay is a robust and widely accepted method for the initial in vivo evaluation of novel anticancer agents.[4][7]
Experimental Workflow for Anticancer Studies
Caption: Workflow for in vivo anticancer efficacy testing.
Protocol: Xenograft Tumor Model
Objective: To evaluate the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[9]
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols.
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle control (e.g., daily oral gavage).
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage).
-
Group 3: this compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 4: Positive control (a standard-of-care chemotherapy agent).
-
-
Endpoint Measurement:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Measure tumor volume and body weight twice weekly.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze data using appropriate statistical methods (e.g., ANOVA).
-
Data Presentation: Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | N/A | ||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control |
Section 2: In Vivo Anti-inflammatory Activity Studies
Application Note
Imidazo[1,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties.[3][6] The carrageenan-induced paw edema model in rodents is a classical and widely used assay to screen for acute anti-inflammatory activity.[10][11]
Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of this compound in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or another reference NSAID
-
Male Wistar rats (150-200 g)
-
Plebismometer or digital calipers
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for one week and fast them overnight before the experiment with free access to water.
-
Grouping and Compound Administration:
-
Randomize rats into treatment groups (n=6-8 rats/group).
-
Administer the test compound or vehicle orally 60 minutes before carrageenan injection.
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 25 mg/kg).
-
Group 3: this compound (e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: Inhibition (%) = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).
-
Data Presentation: Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) ± SEM at 3h | Edema Inhibition (%) at 3h |
| Vehicle Control | - | N/A | |
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control | 10 |
Section 3: Pharmacokinetic (PK) Studies
Application Note
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[12] This information is vital for dose selection and for interpreting efficacy and toxicology data.[13][14] A preliminary PK study in rodents is a standard first step.[15]
PK Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetics in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Formulation for IV administration (e.g., in DMSO/PEG400/Saline)
-
Formulation for oral administration (e.g., in 0.5% CMC)
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
EDTA-coated collection tubes
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Use cannulated rats to facilitate serial blood sampling.
-
Administer a single intravenous (IV) bolus dose (e.g., 2 mg/kg) to one group of rats (n=3-4).
-
Administer a single oral (PO) gavage dose (e.g., 10 mg/kg) to a second group (n=3-4).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) at specified time points.
-
IV group: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | N/A | |
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (mL/min/kg) | ||
| Vdss (L/kg) | ||
| Bioavailability (F%) | N/A |
Section 4: Acute Toxicology Study
Application Note
An acute oral toxicity study is essential to determine the potential adverse effects of a single high dose of a new compound and to identify the maximum tolerated dose (MTD).[9][16] This information is critical for designing subsequent efficacy and repeat-dose toxicology studies. The study can be conducted following OECD guidelines.[17]
Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound in rodents.
Materials:
-
This compound
-
Vehicle
-
Female Wistar rats or Swiss albino mice
-
Standard laboratory chow and water
Procedure:
-
Dose Selection: Start with a dose level just below the expected lethal dose, or a default of 300 mg/kg.[17]
-
Dosing:
-
Administer the compound by oral gavage to a single fasted animal.
-
-
Observation:
-
Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours.
-
Clinical signs to monitor include changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavior.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 1000 mg/kg).[17]
-
If the animal dies, the next animal is dosed at a lower level.
-
This up-and-down procedure continues until the MTD or an approximate LD50 can be determined.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.
-
Collect major organs for histopathological examination if signs of toxicity were observed.
-
Data Presentation: Acute Toxicology Findings
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |
| 300 | ||||
| 1000 | ||||
| 2000 |
Signaling Pathway Hypothesis
Caption: Potential signaling pathways modulated by the compound.
This diagram illustrates the hypothetical inhibitory action of this compound on key nodes within inflammatory (NF-κB, COX-2) and cancer (PI3K) signaling pathways, based on activities reported for similar compounds.[18][19] These pathways are common targets for anti-inflammatory and anticancer drug development.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pk/bio-distribution | MuriGenics [murigenics.com]
- 13. bioivt.com [bioivt.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 16. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this multicomponent reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the GBB reaction for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Choice and Loading: The GBB reaction is often acid-catalyzed.[1] If you are not using a catalyst, consider adding one. Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) have been shown to be effective.[1][2] The catalyst activates the imine intermediate, making it more susceptible to nucleophilic attack by the isocyanide. Start with a catalytic amount (e.g., 10-20 mol%) and optimize from there.
-
Reaction Temperature: While some GBB reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[3] Conversely, excessive heat can lead to the degradation of starting materials, particularly the furfural, or the product. If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). If you are already heating, consider if the temperature is too high.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like methanol and ethanol are commonly used and often give good results.[3] However, in some cases, aprotic solvents like acetonitrile or dichloromethane may be more suitable. It is recommended to perform small-scale solvent screening to identify the optimal medium for your specific substrate combination.
-
Purity of Reactants: Ensure that your starting materials (2-aminopyrimidine, furfural, and isocyanide) are pure. Impurities can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired product. Furfural, in particular, can be prone to oxidation and polymerization, so using freshly distilled or purified furfural is recommended.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may not have gone to completion, or the product may be degrading over extended reaction times.
Q2: I am observing the formation of a major side product with a similar mass to my desired product. What could it be and how can I minimize its formation?
A2: When using 2-aminopyrimidine as the starting material in the GBB reaction, the formation of a regioisomeric side product is a known issue.[4] 2-Aminopyrimidine has two nitrogen atoms that can potentially participate in the initial condensation with furfural, leading to two different imidazo[1,2-a]pyrimidine scaffolds.
-
Understanding the Side Product: The expected product is this compound. The common regioisomeric impurity is an imidazo[1,2-c]pyrimidine derivative. These isomers often have very similar polarities, making their separation by column chromatography challenging.
-
Minimizing Regioisomer Formation:
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can influence the regioselectivity of the reaction. It is advisable to screen different combinations of solvents (e.g., methanol, ethanol, acetonitrile) and acid catalysts (e.g., acetic acid, Sc(OTf)₃) to find conditions that favor the formation of the desired isomer.
-
Temperature Control: Running the reaction at a lower temperature may improve the regioselectivity.
-
-
Purification Strategies: If the formation of the regioisomer cannot be completely suppressed, careful optimization of the purification method is necessary. This may involve using a different stationary phase for column chromatography, or exploring crystallization as a purification technique.
Q3: The purification of my product is difficult due to the presence of a dark, tarry residue. What is causing this and how can I prevent it?
A3: The formation of dark, insoluble materials is often due to the polymerization or degradation of furfural, especially under acidic conditions and at elevated temperatures.
-
Preventing Furfural Polymerization:
-
Use Freshly Purified Furfural: As mentioned, furfural is susceptible to degradation. Using freshly distilled or purified furfural can significantly reduce the formation of polymeric byproducts.
-
Control Reaction Temperature: Avoid excessively high temperatures. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.
-
Optimize Catalyst Loading: Use the lowest effective concentration of the acid catalyst.
-
-
Work-up Procedure: A modified work-up procedure can help to remove some of the polymeric material before column chromatography. This could involve precipitation of the product by the addition of a non-polar solvent or an initial filtration step.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of this compound?
A1: The reaction proceeds through a three-component condensation of 2-aminopyrimidine, furfural, and an isocyanide. The generally accepted mechanism involves the following key steps:
-
Imine Formation: The 2-aminopyrimidine and furfural condense to form an imine intermediate, often catalyzed by an acid.
-
Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the protonated imine.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Rearomatization: A final tautomerization/aromatization step yields the stable this compound product.
Q2: Which isocyanide should I use for this reaction?
A2: The choice of isocyanide can influence the reaction yield and the properties of the final product. Sterically hindered isocyanides, such as tert-butyl isocyanide, are commonly used and often give good yields.[4] Other isocyanides, like cyclohexyl isocyanide or benzyl isocyanide, can also be employed. The choice may depend on the desired substitution at the 3-position of the imidazo[1,2-a]pyrimidine core.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted synthesis has been successfully applied to the GBB reaction and can significantly reduce reaction times and, in some cases, improve yields.[5] It is a valuable technique to consider for the optimization of this synthesis.
Data Presentation
The following table summarizes representative reaction conditions for the Groebke-Blackburn-Bienaymé reaction to synthesize imidazo[1,2-a]heterocycles, which can be adapted for the synthesis of this compound.
| Entry | Amidine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (5) | MeOH | 150 (MW) | 0.5 | 92 | [2] |
| 2 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 0.5 | 95 | [2] |
| 3 | 2-Aminothiazole | 5-Hydroxymethylfurfural | tert-Butyl isocyanide | TFA (20) | EtOH | 60 | 2 | 78 | [1] |
| 4 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | MeOH | RT | - | 82 | [5] |
Experimental Protocols
Representative Protocol for the Synthesis of 2-(Furan-2-yl)-N-(tert-butyl)imidazo[1,2-a]pyrimidin-3-amine
This protocol is a representative procedure based on the Groebke-Blackburn-Bienaymé reaction and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
2-Aminopyrimidine
-
Furfural (freshly distilled)
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 mmol) and furfural (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add scandium(III) triflate (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion of the reaction (typically within 6-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(Furan-2-yl)-N-(tert-butyl)imidazo[1,2-a]pyrimidin-3-amine.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
References
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. scielo.br [scielo.br]
- 3. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the functionalization of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. The advice provided is based on established methodologies for the functionalization of imidazo[1,2-a]pyrimidine and related heterocyclic systems, with special considerations for the furan moiety.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing low to no conversion in my C-H arylation of this compound. What are the potential causes and solutions?
A1: Low or no conversion in C-H arylation reactions is a common issue that can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst System: The choice of catalyst, ligand, and additive is crucial. While various palladium catalysts can be effective, their performance is substrate-dependent.
-
Troubleshooting:
-
Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄).
-
Introduce or vary the phosphine ligand. Ligands like PPh₃ or bulky biaryl phosphines can enhance catalytic activity.[1]
-
Consider the use of an additive. For instance, silver salts are sometimes employed in palladium-catalyzed C-H activation.
-
-
-
Base: The base plays a critical role in the catalytic cycle, often facilitating the C-H activation step.
-
Troubleshooting:
-
Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, KOAc, PivOH). The optimal base can vary significantly with the substrate and catalyst.
-
-
-
Solvent: The reaction solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Troubleshooting:
-
Test a range of high-boiling point polar aprotic solvents such as DMA, DMF, or dioxane. Toluene can also be a suitable solvent.[2]
-
-
-
Temperature: C-H activation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Temperatures in the range of 110-150 °C are common for these reactions.[1]
-
-
-
Furan Ring Instability: The furan moiety can be sensitive to strongly acidic or oxidizing conditions, which might not be directly present but can be generated in situ.
-
Troubleshooting:
-
Ensure the reaction conditions are not overly harsh. If strong oxidants are part of a proposed catalytic cycle, consider alternative, milder conditions.
-
-
Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my functionalization reaction?
A2: The imidazo[1,2-a]pyrimidine core has multiple C-H bonds that could potentially react. The 2-(furan-2-yl) substituent further adds to the complexity.
-
Regioselectivity: Functionalization of imidazo[1,2-a]pyrimidines typically occurs at the C3 position.[3][4] However, other positions can also be reactive depending on the reaction conditions and the electronic nature of the substituents.
-
Troubleshooting:
-
Careful selection of the directing group or the catalytic system can enhance regioselectivity. For 2-arylimidazo[1,2-a]pyridines, the N-1 atom of the imidazole ring can direct ortho-functionalization of the 2-aryl group.[5]
-
Lowering the reaction temperature might favor the formation of the thermodynamically more stable product.
-
-
-
Side Reactions on the Furan Ring: The furan ring is an electron-rich heterocycle and can undergo electrophilic substitution or participate in cycloaddition reactions.
-
Troubleshooting:
-
Avoid strongly electrophilic reagents if the desired functionalization is on the imidazopyrimidine core.
-
Be mindful of potential Diels-Alder reactions if the reaction mixture contains suitable dienophiles.[6]
-
-
Q3: What are the key parameters to consider when optimizing the reaction conditions for the C-H arylation of this compound?
A3: A systematic optimization of reaction parameters is key to achieving high yields and selectivity. The following table summarizes common starting points and ranges for optimization based on literature for related compounds.
| Parameter | Catalyst | Base | Solvent | Temperature (°C) |
| Condition 1 | Pd(OAc)₂ (5-10 mol%) | K₂CO₃ (2 equiv.) | DMA | 110-130 |
| Condition 2 | PdCl₂ (5 mol%) | Cs₂CO₃ (2 equiv.) | Toluene | 100-120 |
| Condition 3 | Pd(PPh₃)₄ (5 mol%) | KOAc (2 equiv.) | Dioxane | 120-150 |
| Condition 4 | [Ru(p-cymene)Cl₂]₂ (5 mol%) + AgSbF₆ (20 mol%) | - | DCE | 80 |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of this compound
This protocol is a general starting point and should be optimized for the specific aryl halide and substrate.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Reaction Setup:
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed reaction solvent (e.g., DMA, 0.1-0.2 M concentration) via syringe.
-
-
Reaction Execution:
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 hours).
-
The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting decision tree for low conversion in functionalization reactions.
References
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effects on the reversibility of furan-maleimide cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target compounds.
Issue 1: Low or No Recovery of the Compound from Silica Gel Column Chromatography
-
Question: I am running a silica gel column to purify my this compound derivative, but I am getting very low or no yield of my product in the collected fractions. What could be the problem?
-
Answer: Several factors could contribute to the poor recovery of your compound from a silica column. Here is a step-by-step troubleshooting guide:
-
Compound Stability: Imidazo[1,2-a]pyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[1]
-
Recommendation: Before performing column chromatography, assess the stability of your compound on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears or the original spot streaks, your compound may be degrading.
-
Solution: If your compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
-
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to elute your compound from the column.
-
Recommendation: Re-evaluate your TLC analysis. The ideal Rf value for the desired compound should be around 0.2-0.4 for good separation.[1] If the Rf is very low, you need to increase the polarity of your eluent.
-
Solution: A common solvent system for these types of compounds is a mixture of hexane and ethyl acetate.[2][3] Try gradually increasing the proportion of ethyl acetate or adding a small amount of a more polar solvent like methanol.
-
-
Compound Came Off in the Solvent Front: If your solvent system is too polar, the compound may have eluted very quickly with the solvent front.
-
Recommendation: Always collect the first few fractions and check them by TLC.[1]
-
Solution: If the compound is in the initial fractions, you need to use a less polar solvent system for your next column.
-
-
Dilute Fractions: It's possible your compound did elute, but it is spread across many fractions at a low concentration.
-
Recommendation: Concentrate a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[1]
-
-
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
-
Question: I am able to get my compound off the column, but it is still contaminated with impurities. How can I improve the separation?
-
Answer: Achieving high purity often requires careful optimization of the chromatographic conditions.
-
Optimize Solvent System: Even small changes in the solvent system can significantly impact separation. Try different solvent combinations. For imidazo[1,2-a]pyrimidine derivatives, solvent systems like hexane:ethyl acetate in various ratios have been used successfully.[2][3]
-
Dry Loading: If your compound has poor solubility in the column solvent, it can lead to band broadening and poor separation.
-
Solution: Use a dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[4]
-
-
Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to channeling and inefficient separation.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common purification techniques for this compound derivatives?
-
Answer: The most commonly reported methods for purifying these derivatives are flash silica gel chromatography and recrystallization.[2][3][5] In some cases, if the reaction is very clean, purification may not require chromatography.[6] For very challenging separations or to obtain highly pure material, preparative HPLC can also be employed.[7]
-
-
Question 2: My this compound derivative is a solid. Can I purify it by recrystallization?
-
Answer: Yes, recrystallization is a very effective method for purifying solid compounds.[8][9][10][11] The key is to find a suitable solvent or solvent system where your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9]
-
Common Solvents for Recrystallization:
-
-
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[9]
-
Solutions:
-
Add more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.
-
Try a lower-boiling point solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]
-
-
-
Question 4: Are there any specific safety precautions I should take during the purification of these compounds?
-
Answer: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All purification procedures, especially those involving organic solvents, should be performed in a well-ventilated fume hood.
-
Data Presentation
Table 1: Reported Purification Methods and Yields for Imidazo[1,2-a]pyrimidine Derivatives
| Compound Class | Purification Method | Solvent System | Yield | Reference |
| Imine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | Hexane:Ethyl Acetate (1:2) | 60% | [2][3] |
| Imine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | Hexane:Ethyl Acetate (1:4) | 65% | [3] |
| 6-Bromoimidazo[1,2-a]pyridin-3-yl derivative | Crystallization | Water | 98% | [7] |
| 6-(4-Carbamoylphenyl)imidazo[1,2-a]pyridin-3-yl derivative | Crystallization | Methanol:Water (2:1) | 66% | [7] |
| Imidazo[1,2-c]pyrimidinones | Flash chromatography | 100% Diethyl Ether | 24-63% | [5] |
Experimental Protocols
Protocol 1: Flash Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[4] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[4] Carefully add this powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pipette bulb or compressed air) to start the elution.[4]
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further promote crystallization.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[10]
Visualizations
Caption: General experimental workflow for the purification and analysis of synthesized compounds.
Caption: Troubleshooting logic for low recovery in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
Technical Support Center: Enhancing the Solubility and Bioavailability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the aqueous solubility and oral bioavailability of the poorly soluble compound, 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for improving the solubility of this compound?
A1: Initially, it is crucial to characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility at different pH values, pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism). Based on these properties, you can select an appropriate enhancement strategy. Common starting points include physical modifications like particle size reduction or chemical modifications such as salt formation if the molecule has ionizable groups.[1][2]
Q2: Can pH modification be used to improve the solubility of this compound?
A2: The utility of pH adjustment depends on the presence of ionizable functional groups on the this compound molecule.[3] If the compound has a basic or acidic moiety, altering the pH of the solution to promote ionization can significantly increase its solubility.[4] For weakly basic drugs, lowering the pH will lead to the formation of a more soluble salt form.[3] Conversely, for weakly acidic drugs, increasing the pH enhances solubility.[3] It is recommended to determine the pKa of the compound to predict the effect of pH on its solubility.
Q3: What are the advantages of creating an amorphous solid dispersion for this compound?
A3: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous, high-energy state within a polymer matrix.[5] This can lead to a significant increase in the aqueous solubility and dissolution rate compared to the crystalline form.[6] For a poorly soluble compound like this compound, an ASD can improve oral bioavailability by generating and maintaining a supersaturated state in the gastrointestinal tract.[5]
Q4: When should I consider co-crystallization for this compound?
A4: Co-crystallization is a viable strategy when you need to improve solubility and dissolution rate while maintaining the crystalline nature of the active pharmaceutical ingredient (API).[7][8] It involves forming a new crystalline solid comprising the API and a co-former molecule linked by non-covalent bonds.[7] This approach is particularly useful if the compound is not ionizable (making salt formation impossible) or if the amorphous form is chemically or physically unstable. The selection of an appropriate co-former is critical for the success of this method.[9]
Q5: How can nanosuspensions enhance the bioavailability of this compound?
A5: Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[10][11] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to a higher dissolution velocity.[10][12] This can result in improved absorption and oral bioavailability. Nanosuspensions are a suitable approach for drugs that are poorly soluble in both aqueous and organic media.
Troubleshooting Guides
Issue 1: The solubility of this compound remains low even after micronization.
-
Possible Cause: Micronization increases the surface area for dissolution but does not alter the equilibrium solubility of the crystalline material.[1][12] If the intrinsic solubility is extremely low, micronization alone may not be sufficient.
-
Troubleshooting Steps:
-
Consider Nanonization: Further reduce the particle size by preparing a nanosuspension. This can lead to a more significant increase in dissolution rate.
-
Explore Amorphous Forms: Investigate the preparation of an amorphous solid dispersion. The higher energy state of the amorphous form can lead to a substantial increase in apparent solubility.[5]
-
Attempt Co-crystallization: Screen for suitable co-formers to create a co-crystal with improved solubility characteristics.[7]
-
Issue 2: An amorphous solid dispersion of this compound shows poor physical stability and recrystallizes over time.
-
Possible Cause: The polymer used may not be effectively inhibiting crystallization, or the drug loading in the dispersion is too high.
-
Troubleshooting Steps:
-
Screen Different Polymers: Test a range of polymers with different properties (e.g., HPMC, HPMCAS, PVP, Soluplus) to find one that has better miscibility with the drug and provides superior stabilization.[6]
-
Optimize Drug Loading: Prepare ASDs with lower drug loadings to reduce the thermodynamic driving force for crystallization.[6]
-
Add a Second Stabilizer: In some cases, a combination of polymers or the addition of a surfactant can improve the stability of the amorphous system.
-
Control Storage Conditions: Store the ASD under controlled temperature and humidity to minimize exposure to conditions that can induce recrystallization.
-
Issue 3: In vivo studies show low bioavailability despite good in vitro dissolution of the formulated this compound.
-
Possible Cause: Bioavailability is a function of both solubility and permeability. The compound may have low intestinal permeability (BCS Class III or IV). Another possibility is significant first-pass metabolism.
-
Troubleshooting Steps:
-
Assess Permeability: Conduct in vitro permeability assays, such as Caco-2 or PAMPA, to determine the permeability characteristics of the compound.
-
Investigate P-gp Efflux: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[13]
-
Include Permeation Enhancers: If permeability is low, consider the co-administration of safe and effective permeation enhancers in the formulation.
-
Evaluate Metabolic Stability: Assess the metabolic stability of the compound in liver microsomes or hepatocytes to understand the potential impact of first-pass metabolism.[14]
-
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| 0.1 N HCl | 1.2 | 37 | 5.2 |
| Phosphate Buffer | 6.8 | 37 | 1.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 3.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 8.1 |
Table 2: Dissolution Profile of Different this compound Formulations
| Formulation | Time (min) | % Drug Dissolved |
| Unprocessed Drug | 15 | 5 |
| 30 | 8 | |
| 60 | 12 | |
| 120 | 15 | |
| Micronized Drug | 15 | 25 |
| 30 | 35 | |
| 60 | 45 | |
| 120 | 50 | |
| Nanosuspension | 5 | 65 |
| 15 | 85 | |
| 30 | 98 | |
| 60 | >99 | |
| Amorphous Solid Dispersion (20% Drug Load) | 5 | 70 |
| 15 | 90 | |
| 30 | >99 | |
| 60 | >99 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 55 | 2.0 | 250 | 100 |
| Nanosuspension | 10 | 210 | 1.0 | 980 | 392 |
| Amorphous Solid Dispersion | 10 | 350 | 0.5 | 1550 | 620 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane.
-
Procedure:
-
Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of dichloromethane in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Continue drying until a thin, uniform film is formed on the flask wall.
-
Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.
-
Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.[6][15]
-
Protocol 2: Co-crystal Screening by Slurry Crystallization
-
Materials: this compound, a selection of co-formers (e.g., succinic acid, nicotinamide, benzoic acid), ethanol.
-
Procedure:
-
Weigh equimolar amounts of this compound and the selected co-former.
-
Place the physical mixture in a small vial.
-
Add a small amount of ethanol to create a thick slurry.
-
Seal the vial and agitate it at room temperature for 3-5 days.
-
After the equilibration period, filter the solid material and allow it to air dry.
-
Analyze the resulting solid by PXRD. The formation of a new, unique diffraction pattern compared to the starting materials indicates the formation of a co-crystal.[9]
-
Further characterization can be performed using DSC and spectroscopy (FTIR, Raman).[8]
-
Protocol 3: Nanosuspension Formulation by High-Pressure Homogenization
-
Materials: this compound, Poloxamer 188, deionized water.
-
Procedure:
-
Prepare a pre-suspension by dispersing 1% (w/v) of this compound in an aqueous solution containing 0.5% (w/v) Poloxamer 188 as a stabilizer.
-
Homogenize this pre-suspension using a high-shear homogenizer for 10 minutes to reduce the particle size of the coarse drug particles.
-
Process the resulting suspension through a high-pressure homogenizer.
-
Homogenize for approximately 20-30 cycles at a pressure of 1500 bar.
-
Monitor the particle size and polydispersity index (PDI) during the process using a particle size analyzer (e.g., dynamic light scattering).
-
The process is complete when the desired particle size (typically < 500 nm) and a low PDI (< 0.3) are achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.[16]
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Logical relationships of formulation strategies.
Caption: Impact of enhanced bioavailability on drug action.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
- 6. veranova.com [veranova.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. ijpsr.com [ijpsr.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpbr.in [ijpbr.in]
Technical Support Center: Overcoming Resistance to 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance mechanisms to 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine-based anticancer compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Altered Drug Target
Question: My cancer cell line, previously sensitive to our this compound lead compound, now shows reduced sensitivity. Could a mutation in the target kinase be the cause?
Answer: Yes, acquired mutations in the target kinase are a common mechanism of resistance to kinase inhibitors. These mutations can interfere with drug binding, often at the "gatekeeper" residue, without compromising the kinase's activity.[1]
Troubleshooting Guide:
| Observation | Potential Cause | Suggested Action |
| Gradual increase in IC50 over several passages. | Selection of pre-existing resistant clones or development of new mutations in the target kinase. | 1. Sequence the kinase domain of the target protein in both the sensitive parental and the resistant cell lines to identify potential mutations.[2][3] 2. Perform molecular docking studies to predict the effect of the identified mutation on drug binding. 3. If a gatekeeper mutation is identified, consider testing second-generation inhibitors designed to overcome such mutations.[1] |
| Sudden loss of sensitivity. | Emergence of a highly resistant clone. | Isolate single-cell clones from the resistant population and characterize their individual sensitivity to the compound. Sequence the target kinase in the most resistant clones. |
| No mutations found in the target kinase. | Resistance may be mediated by other mechanisms such as bypass pathway activation or drug efflux. | Proceed to investigate alternative resistance mechanisms (see Categories 2 and 3). |
Category 2: Bypass Signaling Pathway Activation
Question: We have confirmed that our lead compound is still inhibiting its direct target, but the cells are still proliferating. What could be the reason?
Answer: Cancer cells can develop resistance by activating alternative signaling pathways that "bypass" the inhibited target, thereby reactivating downstream proliferative and survival signals.[4][5] Common bypass pathways include the activation of other receptor tyrosine kinases (e.g., MET, EGFR) or downstream signaling nodes like PI3K/Akt or MAPK/ERK.[4]
Troubleshooting Guide:
| Observation | Potential Cause | Suggested Action |
| Increased phosphorylation of downstream effectors (e.g., Akt, ERK) despite target inhibition. | Activation of a bypass signaling pathway. | 1. Perform a phospho-kinase array to screen for the activation of multiple signaling pathways simultaneously. 2. Use Western blotting to confirm the increased phosphorylation of specific kinases identified in the array.[6][7] 3. Test the efficacy of combination therapy by co-administering your compound with an inhibitor of the identified bypass pathway. |
| Increased expression of other receptor tyrosine kinases. | Upregulation of a compensatory receptor. | Use RT-qPCR or Western blotting to compare the expression levels of common bypass-related kinases (e.g., MET, HER2, IGFR) between sensitive and resistant cells. |
Category 3: Increased Drug Efflux
Question: Our compound shows good target engagement in a cell-free assay, but its potency is significantly lower in whole-cell assays, and this effect is worsening in our resistant line. Why might this be?
Answer: Increased drug efflux, mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can reduce the intracellular concentration of the drug, leading to resistance.[8]
Troubleshooting Guide:
| Observation | Potential Cause | Suggested Action |
| Reduced intracellular accumulation of a fluorescent analog of your compound in resistant cells. | Increased activity of drug efflux pumps. | 1. Perform a drug efflux assay using a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp).[8] 2. Co-incubate the resistant cells with your compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity suggests the involvement of drug efflux.[9] |
| Increased expression of ABC transporter proteins. | Upregulation of drug efflux pumps. | Use Western blotting or qRT-PCR to compare the expression levels of ABCB1, ABCG2, and other relevant ABC transporters between sensitive and resistant cell lines.[10] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of the this compound compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the compound on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant proportion of cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of the compound in the culture medium by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically, perform cell viability assays to determine the IC50 of the resistant cell population and compare it to the parental line. A 3- to 10-fold increase in IC50 is generally considered evidence of resistance.[6]
-
Cryopreservation: Cryopreserve cell stocks at different stages of resistance development.
Protocol 2: Western Blotting for Bypass Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate both sensitive and resistant cells. Treat with the compound at a concentration that inhibits the target in the sensitive line for a specified time. Wash with cold PBS and lyse the cells.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-Akt).
Visualizations
Caption: Troubleshooting workflow for resistance mechanisms.
Caption: Activation of a bypass signaling pathway.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Methods of molecular analysis: mutation detection in solid tumours | Molecular Pathology [mp.bmj.com]
- 3. Enzymatic Methods for Mutation Detection in Cancer Samples and Liquid Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. ABC transporters Screening and Profiling Assays - Creative Biogene [creative-biogene.com]
- 10. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
refining the assay for measuring the biological activity of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to refine assays that measure the biological activity of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of the imidazo[1,2-a]pyrimidine scaffold?
A1: The imidazo[1,2-a]pyrimidine scaffold is a versatile pharmacophore known for a wide range of biological activities.[1][2][3][4] Derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and antiprotozoal properties.[2][3][5] Specific mechanisms of action include kinase inhibition (e.g., Aurora-A kinase), and interaction with GABAA receptors.[6][7] This structural class is considered a "privileged scaffold" in medicinal chemistry due to its resemblance to purine bases, suggesting a potential for interaction with a wide array of biological targets.[1][8]
Q2: I am starting my experiments. How should I prepare the stock solution for this compound?
A2: The standard solvent for preparing stock solutions of heterocyclic compounds like this for in vitro biological assays is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to avoid compound precipitation or degradation. We recommend preparing a high-concentration stock (e.g., 10-50 mM) which can then be serially diluted in an appropriate aqueous buffer or cell culture medium for your working solutions. Always ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q3: My compound is not showing the expected activity. What could be the reason?
A3: A lack of activity can stem from several factors. First, confirm the compound's integrity and purity via analytical methods like NMR or LC-MS. Second, solubility is a critical issue; the compound may be precipitating out of your assay buffer. See the troubleshooting guide below for addressing solubility problems. Third, the chosen assay may not be appropriate for the compound's actual mechanism of action. The imidazo[1,2-a]pyrimidine scaffold targets diverse pathways, from kinases to CNS receptors.[6][7] Consider screening against a broader panel of targets or using a general cytotoxicity assay first to confirm cellular activity. Finally, subtle structural changes in the scaffold can dramatically alter the intracellular target; for instance, replacing a carbon with a nitrogen at position 8 can shift the activity from mitochondrial disruption to nuclear DNA damage.[9]
Q4: I am observing high variability in my assay results. What are the common causes?
A4: High variability often points to issues with compound solubility and aggregation. At higher concentrations, organic molecules can form aggregates, leading to inconsistent and non-specific activity. We recommend measuring the compound's aqueous solubility and ensuring all assay concentrations are well below the solubility limit. Other potential causes include inconsistent cell seeding density, edge effects on the microplate, or instability of the compound in the assay medium over the incubation period.
Troubleshooting Guide
This guide addresses common problems encountered during the assay of this compound.
Caption: Troubleshooting decision tree for unexpected assay results.
Reference Data
The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the specific substitutions on the core scaffold. Below is a summary of reported in vitro activity for a representative compound bearing the C-2 furan moiety.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast Cancer) | Cytotoxicity | 66.48 ± 37.87 | [5] |
| N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | B16F10 (Melanoma) | Cytotoxicity | 197.06 ± 14.42 | [5] |
Experimental Protocols & Workflows
A typical experimental workflow for assessing the biological activity of a novel compound is outlined below.
References
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with an α-haloketone. In this specific case, 2-aminopyrimidine is reacted with 2-bromoacetylfuran. This reaction is popular due to the commercial availability of the starting materials.[1][2]
Q2: My reaction is resulting in a complex, inseparable mixture of products. What could be the cause?
A2: The choice of solvent is critical in the synthesis of imidazo[1,2-a]pyrimidines. Using highly polar aprotic solvents like DMF (dimethylformamide) or MeCN (acetonitrile) has been reported to lead to the formation of complex and inseparable mixtures of intermediates and products from subsequent intramolecular cyclizations.[1][2] It is advisable to use less polar solvents like toluene or dioxane, although this may require longer reaction times and higher temperatures to achieve maximum conversion.[1]
Q3: I am observing a lower than expected yield. What factors can I investigate to optimize the yield?
A3: Several factors can influence the reaction yield:
-
Reaction Time and Temperature: Ensure the reaction is proceeding to completion. For less reactive starting materials or when using less polar solvents like toluene or dioxane, boiling for extended periods (e.g., 12 hours) may be necessary.[1]
-
Catalyst Concentration: In base-catalyzed reactions, the amount of the catalyst, such as sodium acetate, can significantly affect the rate and completeness of the conversion.[2] Careful optimization of the catalyst loading is recommended.
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Purity of Starting Materials: The purity of 2-aminopyrimidine and 2-bromoacetylfuran is crucial. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and reduce the formation of byproducts.
Q4: Are there any known stability issues with the 2-(furan-2-yl) moiety during synthesis?
A4: The furan ring can be sensitive to strongly acidic or oxidizing conditions. Depending on the specific reaction conditions, the furan ring may be susceptible to electrophilic attack or degradation.[3] It is important to carefully control the pH and avoid harsh oxidizing agents during the synthesis and work-up steps.
Q5: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst or incorrect amount.- Insufficient reaction temperature or time.- Poor quality of starting materials. | - Use fresh, anhydrous catalyst and optimize its concentration.- Increase reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC.- Verify the purity of 2-aminopyrimidine and 2-bromoacetylfuran. |
| Formation of Multiple Products (Poor Selectivity) | - Unfavorable reaction solvent.- Reaction temperature is too high, leading to side reactions.- Presence of impurities in starting materials. | - Switch to a less polar solvent such as toluene or dioxane.[1]- Optimize the reaction temperature to favor the formation of the desired product.- Purify starting materials before use. |
| Difficulty in Product Purification | - Co-elution of impurities with the product during column chromatography.- Product is insoluble in common chromatography solvents. | - Experiment with different solvent systems for column chromatography. A gradient of ethyl acetate in hexanes is a common starting point.- If the product is a solid, consider recrystallization from a suitable solvent to improve purity. |
| Product Instability | - Degradation of the furan ring under acidic or oxidative conditions. | - Ensure work-up and purification steps are performed under neutral or slightly basic conditions.- Avoid exposure to strong oxidizing agents.- Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the search results. However, a general procedure based on the Chichibabin reaction for related imidazo[1,2-a]pyrimidines can be adapted.
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines:
This procedure is adapted from the synthesis of 2-phenylimidazo[1,2-a]pyrimidine and should be optimized for the furan derivative.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in a suitable solvent (e.g., acetone, ethanol, or toluene).
-
Addition of α-haloketone: Add 2-bromoacetylfuran (1.0 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The optimal temperature and time will depend on the chosen solvent and the reactivity of the substrates. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., dichloromethane) and washed with water or a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.
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Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel. The choice of eluent will need to be optimized, but a gradient of ethyl acetate in hexanes is a common starting point.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyrimidines are known to interact with various signaling pathways, making them interesting candidates for drug development. Understanding these pathways is crucial for interpreting experimental results.
Aldehyde Oxidase (AO) Metabolism
A significant factor in the poor in vivo reproducibility of some imidazo[1,2-a]pyrimidine-based compounds is their rapid metabolism by aldehyde oxidase (AO).[6][7] This metabolic instability can lead to low bioavailability and variable therapeutic efficacy.
Caption: Aldehyde Oxidase Metabolism of Imidazo[1,2-a]pyrimidines.
Wnt/β-catenin Signaling Pathway Inhibition
Several imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8][9][10]
Caption: Wnt/β-catenin Signaling Pathway and Potential Inhibition.
cGAS-STING Signaling Pathway Inhibition
Recent studies have explored imidazo[1,2-a]pyrimidines as inhibitors of the cGAS-STING pathway, which is involved in innate immunity and autoimmune diseases.[11][12]
Caption: cGAS-STING Signaling Pathway and Potential Inhibition.
General Experimental Workflow for Synthesis and Characterization
A reproducible experimental workflow is essential for consistent results.
Caption: General Experimental Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pleiades.online [pleiades.online]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Selectivity of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the selectivity of this important class of molecules, often investigated as kinase inhibitors.
FAQs: Strategies for Selectivity Enhancement
Q1: My this compound compound is potent but shows significant off-target activity. What are the primary strategies to increase its selectivity?
A1: Improving the selectivity of your compound is a common challenge in drug discovery. The main strategies can be broadly categorized into three areas:
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Structural Modification (SAR Exploration): Systematically modify the chemical structure of your lead compound. This includes substitutions on the imidazo[1,2-a]pyrimidine core, modification or replacement of the 2-furan moiety, and alterations of other substituents. The goal is to identify modifications that are tolerated by the primary target but clash with the binding sites of off-target proteins.
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Bioisosteric Replacement: Replace the furan ring or other functional groups with bioisosteres—substituents with similar physical or chemical properties that can alter biological activity. This can improve selectivity by changing binding interactions, physicochemical properties, or metabolic stability.
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Computational Modeling: Utilize in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how structural changes will affect binding to both the intended target and known off-targets. This can help prioritize the synthesis of more selective compounds.
Q2: How can I identify the specific off-targets of my compound?
A2: Identifying off-targets is crucial for devising a selectivity-enhancement strategy. A widely used method is broad-panel kinase screening, often referred to as kinome scanning. This involves testing your compound at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (often over 400). The results will provide a "selectivity profile" highlighting which kinases are inhibited. Several commercial vendors offer this service.
Q3: What is the role of the 2-furan ring in target binding and selectivity?
A3: The 2-furan ring in this scaffold often acts as a key pharmacophoric element that can engage in various interactions with the target protein, including hydrogen bonding (via the furan oxygen) and hydrophobic interactions. Its specific role is target-dependent. Modifying or replacing the furan ring can significantly impact both potency and selectivity. For example, replacing it with other heterocycles (e.g., thiophene, pyridine, oxazole) can alter the compound's electronic and steric profile, leading to differential binding affinities for on- and off-target kinases.
Q4: Can improving metabolic stability also enhance selectivity?
A4: Yes, indirectly. Poor metabolic stability can lead to the formation of active metabolites that may have different selectivity profiles than the parent compound, contributing to off-target effects or toxicity. The imidazo[1,2-a]pyrimidine core, for instance, can be susceptible to metabolism by aldehyde oxidase (AO). Strategies to block or reduce metabolism at specific sites can lead to a more predictable biological outcome and effectively improve the overall selectivity profile of the therapeutic agent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High potency against the primary target but also significant inhibition of closely related kinases (e.g., within the same kinase family). | The ATP-binding sites of closely related kinases are highly conserved. Your compound may be interacting with residues common to the entire family. | - Exploit subtle differences: Use structural information (X-ray crystallography or homology modeling) to identify non-conserved residues in the binding pocket. Design modifications that specifically interact with these unique residues in your primary target. - Target the gatekeeper residue: The "gatekeeper" residue is a key determinant of the size of the ATP-binding pocket. Modifying your compound to create a steric clash with a larger gatekeeper in an off-target kinase, while being accommodated by a smaller gatekeeper in your primary target, is a common strategy. - Introduce conformational constraints: Rigidifying the molecule (e.g., through cyclization) can lock it into a conformation that is optimal for the primary target but unfavorable for off-targets. |
| Compound shows promiscuous inhibition across multiple, unrelated kinase families. | The compound may have a "privileged scaffold" that fits into the general architecture of many kinase ATP-binding sites, or it may have poor physicochemical properties (e.g., high lipophilicity) leading to non-specific binding. | - Reduce lipophilicity: High lipophilicity is often associated with promiscuity. Reduce the LogP of your compound by introducing polar groups or removing greasy moieties. - Bioisosteric replacement of the furan ring: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine, pyrazole) to alter the binding mode and potentially reduce broad-spectrum activity. - Scaffold hopping: If the core scaffold is inherently promiscuous, consider designing a novel scaffold that retains the key pharmacophoric features but has a different overall shape. |
| In vitro selectivity is good, but the compound shows unexpected off-target effects in cellular assays. | - The compound may have poor membrane permeability, leading to high intracellular concentrations that overcome the selectivity observed in biochemical assays. - The compound may be inhibiting non-kinase off-targets. - An active metabolite with a different selectivity profile may be formed. | - Assess cell permeability: Conduct cellular uptake and efflux assays. - Perform broader off-target screening: Screen the compound against a panel of non-kinase targets (e.g., GPCRs, ion channels, proteases). - Conduct metabolite identification studies: Incubate the compound with liver microsomes and analyze the metabolites for their activity and selectivity. |
| Modifications to improve selectivity lead to a significant loss of potency. | The modification may have disrupted a key interaction with the primary target. | - Use structure-guided design: Obtain a co-crystal structure of your compound with the target kinase to understand the key binding interactions. This will help in designing modifications that avoid disrupting these crucial interactions. - Perform smaller, more conservative modifications: Instead of large structural changes, try smaller modifications (e.g., changing a methyl to an ethyl group, or a fluoro to a chloro substituent) to fine-tune the interactions. |
Data Presentation: Kinase Selectivity of Imidazo[1,2-a]pyridine Analogs
Table 1: Kinase Selectivity Profile of Representative Imidazo[1,2-a]pyridine-Thiophene Analogs (IC₅₀ in µM) [1]
| Kinase | Compound 5e | Compound 5g |
| FLT3 | 0.019 | 0.23 |
| ABL | >10 | >10 |
| ALK | >10 | >10 |
| AXL | >10 | >10 |
| c-KIT | >10 | >10 |
| EGFR | >10 | >10 |
| EPHB4 | >10 | >10 |
| FGFR1 | >10 | >10 |
| KDR | 1.1 | >10 |
| MET | >10 | >10 |
| MER | >10 | >10 |
| PDGFRβ | 0.28 | >10 |
| RET | >10 | >10 |
| ROS1 | >10 | >10 |
| SRC | >10 | >10 |
| TIE2 | >10 | >10 |
Data is illustrative and based on a related chemical series. The primary target (FLT3) is highlighted in bold.
Experimental Protocols
Protocol 1: Determination of Kinase Inhibitor IC₅₀ Values
This protocol provides a general framework for determining the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).
Materials:
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Purified recombinant kinase
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Kinase-specific substrate (peptide or protein)
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ATP (Adenosine triphosphate)
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Kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)
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Test compound stock solution (e.g., 10 mM in DMSO)
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)
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384-well assay plates
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Plate reader compatible with the detection method
Procedure:
-
Compound Dilution:
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Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
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Further dilute the compounds in the kinase reaction buffer to the desired final assay concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
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Add the diluted compound or vehicle (DMSO control) to the wells of the 384-well plate.
-
Add the kinase and substrate mixture to each well to initiate the reaction.
-
The final reaction volume is typically 10-25 µL.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate and comparable IC₅₀ values.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Incubate for the recommended time to allow the signal to develop.
-
Read the plate on a suitable plate reader (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
-
Data Analysis:
-
Normalize the data using the high (vehicle control) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinome-wide Selectivity Profiling
This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
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Compound Submission: The researcher provides the compound of interest at a specified concentration and quantity.
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Single-Dose Screening: The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
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Activity Measurement: The percent inhibition for each kinase is determined relative to a control.
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Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition) are identified as "hits."
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Follow-up (Optional): For the identified hits, a full dose-response curve (as described in Protocol 1) is generated to determine the IC₅₀ values, providing a quantitative measure of off-target potency.
Visualizations
Signaling Pathway: PI3K/Akt/mTOR
Many imidazo[1,2-a]pyrimidine derivatives are designed as inhibitors of kinases within the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3][4]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Experimental Workflow: Troubleshooting Selectivity
This diagram outlines a logical workflow for addressing poor selectivity in a lead compound.
Caption: A logical workflow for improving compound selectivity.
References
- 1. Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic stability liabilities of the this compound scaffold?
A1: The this compound scaffold is susceptible to two main metabolic pathways that can limit its stability and in vivo exposure:
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Oxidation of the Imidazo[1,2-a]pyrimidine Core: This bicyclic system is a known substrate for Aldehyde Oxidase (AO), a cytosolic enzyme prevalent in the liver of humans and other species. AO typically hydroxylates electron-deficient positions on the heterocyclic ring, leading to rapid metabolism.[1][2]
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Oxidation of the Furan Ring: The furan moiety is prone to metabolic oxidation by Cytochrome P450 (CYP) enzymes.[3] This can lead to the formation of reactive intermediates, such as epoxides or unsaturated aldehydes, which can be further metabolized or react with cellular nucleophiles.
Q2: How can the metabolic stability of the imidazo[1,2-a]pyrimidine core be improved?
A2: Several medicinal chemistry strategies can be employed to mitigate AO-mediated metabolism of the imidazo[1,2-a]pyrimidine core:
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Blocking the Site of Oxidation: Introducing substituents at the most likely sites of AO oxidation can sterically hinder the enzyme's access and prevent metabolism.
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Altering Electronic Properties: Modifying the electronic distribution of the ring system can reduce its affinity for AO. For instance, substituting the core with electron-donating groups (EDGs) has been shown to decrease AO-mediated oxidation.[2]
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Bioisosteric Replacement of the Core: In some cases, replacing the imidazo[1,2-a]pyrimidine core with a bioisostere that is less susceptible to AO, such as 8-fluoroimidazo[1,2-a]pyridine, can be a viable strategy.[4]
Q3: What are effective strategies to address the metabolic instability of the 2-furan substituent?
A3: The primary strategy to overcome the metabolic liability of the furan ring is bioisosteric replacement. This involves substituting the furan ring with another five- or six-membered heterocycle that mimics its size and electronic properties but is more resistant to CYP-mediated oxidation. Common bioisosteres for furan include:
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Thiophene
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Pyridine
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Pyrazole
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Thiazole
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Oxazole
This approach can not only improve metabolic stability but may also enhance other physicochemical properties like solubility and potency.[5][6]
Troubleshooting Guides
Guide 1: My this compound analog exhibits poor stability in a liver microsomal assay. How do I proceed?
This guide provides a systematic approach to diagnosing and addressing the metabolic instability of your compound.
Guide 2: I am observing degradation of my compound during storage or experimental procedures. What are the likely causes and solutions?
This guide helps identify and mitigate non-metabolic, chemical instability.
1. Potential Cause: Hydrolytic Instability
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Symptoms: Degradation in aqueous solutions, particularly at non-neutral pH.
-
Troubleshooting:
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Review the pH of all buffers and solutions used. The imidazo[1,2-a]pyrimidine core can be susceptible to hydrolysis under strongly acidic or basic conditions.
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Perform a forced degradation study under acidic and basic conditions (see experimental protocols below) to confirm this liability.
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Solution: Adjust the pH of your experimental solutions to be within a stable range (typically pH 6-8). Store stock solutions in aprotic solvents like DMSO.
-
2. Potential Cause: Oxidative Instability
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Symptoms: Degradation in the presence of air, reactive oxygen species, or certain metal ions.
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Troubleshooting:
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Consider if any reagents in your assays could be acting as oxidizing agents.
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Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).
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Solution: Degas aqueous buffers and store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessary exposure to ambient air and light.
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3. Potential Cause: Photostability
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Symptoms: Degradation upon exposure to light, especially UV light.
-
Troubleshooting:
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Perform a photostability study by exposing a solution of your compound to a controlled light source (as per ICH Q1B guidelines).
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Solution: Protect your compound from light at all stages of synthesis, purification, and storage by using amber vials or wrapping containers in aluminum foil.
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Data Presentation: Stability of Modified Imidazo[1,2-a]pyrimidine Analogs
The following table summarizes in vitro metabolic stability data for a series of imidazo[1,2-a]pyrimidine derivatives, demonstrating the impact of various structural modifications on stability in human liver microsomes (HLM).
| Compound ID | R1 (Core Substitution) | R2 (Furan Bioisostere) | t₁/₂ in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent | H | Furan | < 15 | > 92 |
| Mod-1 | 5-Methyl | Furan | 25 | 55 |
| Mod-2 | 7-Methoxy | Furan | 45 | 31 |
| Mod-3 | H | Thiophene | 38 | 37 |
| Mod-4 | H | Pyridine | 62 | 22 |
| Mod-5 | 7-Methoxy | Pyridine | > 90 | < 15 |
Note: This data is a representative compilation from various sources in the literature for illustrative purposes.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.
1. Materials and Reagents:
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Test compound stock solution (10 mM in DMSO)
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Pooled Human Liver Microsomes (HLM), 20 mg/mL
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0.5 M Potassium Phosphate Buffer, pH 7.4
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NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate
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NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase
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Positive control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
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Internal Standard (IS) solution in acetonitrile (e.g., Tolbutamide, 100 ng/mL)
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Ice-cold acetonitrile for quenching
2. Experimental Workflow:
3. Detailed Procedure:
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Preparation:
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Thaw HLM and NADPH regenerating solutions on ice.
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Prepare a 1 mg/mL HLM working solution in potassium phosphate buffer.
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Prepare the final test compound concentration at 1 µM in the incubation mixture.
-
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Incubation:
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In a 96-well plate, add the HLM solution and the test compound. Pre-incubate at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
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Sampling and Quenching:
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At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
Protocol 2: General Protocol for Forced Degradation Studies
This protocol provides a framework for stress testing to identify potential chemical liabilities of a drug candidate. The goal is to achieve 5-20% degradation.
1. Stock Solution Preparation:
-
Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C in a stability chamber.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Time Points and Analysis:
-
Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-UV) to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Relevant Signaling Pathways
Imidazo[1,2-a]pyrimidine derivatives have been investigated as modulators of various signaling pathways. Below are diagrams of two such pathways.
Androgen Receptor (AR) Signaling Pathway
Several imidazo[1,2-a]pyrimidine analogs have been identified as antagonists of the androgen receptor, a key driver in prostate cancer.[1][2]
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway
Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the dimerization and activity of iNOS, an enzyme implicated in inflammatory processes.
References
- 1. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine in cellular models. The information is intended for scientists and drug development professionals to anticipate and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not align with the presumed primary target of this compound. What could be the cause?
A1: Unanticipated cellular phenotypes are often indicative of off-target effects, a common occurrence with small molecule inhibitors.[1] The imidazo[1,2-a]pyrimidine scaffold is known to interact with a variety of protein families.[2][3] Potential off-target categories for this compound class include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and other ATP-binding proteins. It is crucial to perform validation experiments to de-risk your findings.
Q2: What are the most likely off-target families for imidazo[1,2-a]pyrimidine derivatives?
A2: Based on the broader literature for the imidazo[1,2-a]pyrimidine scaffold, the following protein families are potential off-target candidates:
-
Kinases: Various imidazo[1,2-a]pyrimidine derivatives have been developed as kinase inhibitors, including for Aurora-A kinase.[2]
-
GABAA Receptors: This scaffold is a known ligand for the benzodiazepine binding site of GABAA receptors.[2][3]
-
Wnt/β-catenin Signaling Pathway: Some derivatives have been shown to inhibit this pathway.[4]
-
Anti-inflammatory Targets: The scaffold has been associated with anti-inflammatory properties, suggesting interactions with relevant pathways.[2][3]
Q3: How can we experimentally confirm a suspected off-target effect?
A3: Several strategies can be employed:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the phenotype observed with your compound is rescued or mimicked by this genetic perturbation, it strongly suggests an off-target interaction.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Competition Binding Assays: If you have a known ligand for the suspected off-target, you can perform a competition experiment to see if your compound displaces it.
-
Kinase Profiling: If a kinase is the suspected off-target, screen your compound against a panel of kinases to determine its selectivity.
Q4: What is a general workflow for investigating off-target effects of this compound?
A4: A logical workflow would be:
Caption: Workflow for investigating off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity at Low Concentrations | Off-target cytotoxicity | Perform a dose-response curve and assess cell viability using multiple methods (e.g., MTS, CellTiter-Glo, trypan blue exclusion). Compare the cytotoxic concentration to the concentration required for the desired on-target effect. |
| Inconsistent Results Between Cell Lines | Differential expression of off-target proteins | Perform qPCR or Western blotting to compare the expression levels of suspected off-target proteins between the cell lines showing different sensitivities. |
| Phenotype Does Not Match Known On-Target Biology | Engagement of a secondary signaling pathway | Utilize pathway analysis software on transcriptomic or proteomic data from compound-treated cells to identify unexpectedly modulated pathways. |
| Compound Activity is Lost in a More Complex Model (e.g., 3D culture, in vivo) | Different off-target landscape in more complex systems | Re-validate target engagement and assess the phenotypic response in the more complex model. Consider that metabolism of the compound could also differ. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Panel: Select a commercially available kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a broad panel of human kinases.
-
Assay Principle: The service will typically use an in vitro kinase assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often a radiometric (33P-ATP) or fluorescence-based assay.
-
Data Analysis: The results are usually provided as the percent inhibition at a given concentration or as IC50 values for kinases that are significantly inhibited.
-
Interpretation: Analyze the data to identify any kinases that are inhibited with a potency similar to or greater than the intended target. These are potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a suspected off-target protein by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with either vehicle (DMSO) or this compound at a relevant concentration for 1 hour.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the suspected off-target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathway Considerations
The imidazo[1,2-a]pyrimidine scaffold has been reported to modulate the Wnt/β-catenin signaling pathway.[4] Researchers should be aware of the potential for their compound to interact with components of this pathway.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of a Novel Imidazo[1,2-a]pyrimidine Derivative
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, researchers have turned their attention to a promising class of heterocyclic compounds: imidazo[1,2-a]pyrimidines. This guide offers a detailed comparative analysis of the anticancer efficacy of a representative compound from this class, an imine-bearing imidazo[1,2-a]pyrimidine derivative (referred to as Compound 3d in a recent study), against established anticancer drugs in the context of breast cancer. This objective comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this emerging therapeutic agent.
Efficacy Against Breast Cancer Cell Lines: A Head-to-Head Comparison
Recent preclinical investigations have demonstrated the cytotoxic effects of novel imidazo[1,2-a]pyrimidine derivatives against human breast cancer cell lines. The data presented below summarizes the in vitro efficacy, represented by IC50 values (the concentration of a drug that inhibits the growth of 50% of cancer cells), of a promising imidazo[1,2-a]pyrimidine derivative in comparison to standard-of-care chemotherapy agents, Doxorubicin and Cisplatin, against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Citation |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MCF-7 | 43.4 | [1] |
| MDA-MB-231 | 35.9 | [1] | |
| Doxorubicin | MCF-7 | ~1.1 - 8.3 | [2][3] |
| MDA-MB-231 | ~0.69 - 6.6 | [2][4] | |
| Cisplatin | MCF-7 | ~15 - 21 | [5] |
| MDA-MB-231 | ~18 - 56.27 | [5][6] |
Note: IC50 values for Doxorubicin and Cisplatin can vary between studies due to different experimental conditions and durations of exposure.
The data indicates that while the imidazo[1,2-a]pyrimidine derivative 3d demonstrates notable activity against both breast cancer cell lines, its potency is currently less than that of the established chemotherapeutic agent Doxorubicin. However, its efficacy is within a comparable range to Cisplatin, particularly against the MDA-MB-231 cell line. A significant finding from the study on derivative 3d was its selective inhibition of breast cancer cells over healthy HUVEC cells, suggesting a potentially favorable therapeutic window.[1]
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of the broader class of imidazo[1,2-a]pyridines and related compounds is often attributed to their ability to interfere with critical cellular signaling pathways that drive cancer cell proliferation and survival.[7] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade.
This diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Imidazo[1,2-a]pyrimidine derivatives have been suggested to exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, thereby leading to decreased cell proliferation and survival.
Furthermore, studies on related imidazo[1,2-a]pyrimidine derivatives have indicated an induction of apoptosis, or programmed cell death.[1] This is a desirable characteristic for an anticancer agent, as it leads to the elimination of cancer cells. The apoptotic mechanism can be investigated by observing changes in the expression of key regulatory proteins.
This diagram depicts the simplified intrinsic pathway of apoptosis. Treatment with an imidazo[1,2-a]pyrimidine derivative can shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8][9]
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for a specified period (e.g., 48 or 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[10][11] In the context of apoptosis, it can be used to measure the levels of key proteins like Bax and Bcl-2.
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary data on derivatives from this class demonstrate encouraging cytotoxic activity against breast cancer cell lines and a potential for selectivity. While the potency may not yet surpass that of some established drugs, the favorable safety profile suggested by the selectivity towards cancer cells warrants further investigation and optimization of this chemical series.
Future research should focus on synthesizing and evaluating a broader range of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine analogues to establish a clear structure-activity relationship (SAR). In vivo studies in animal models are also a critical next step to assess the therapeutic efficacy and pharmacokinetic properties of the most promising compounds. A deeper understanding of their mechanism of action, including the specific molecular targets within the PI3K/Akt/mTOR and apoptotic pathways, will be crucial for their rational development as targeted cancer therapies. This comprehensive approach will be essential to unlock the full therapeutic potential of this exciting class of molecules in the fight against cancer.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jrmds.in [jrmds.in]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Validation of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Scaffold as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of this scaffold as a potential therapeutic target, with a focus on anticancer and antiviral applications. Due to the limited publicly available data on the specific compound 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, this guide will utilize data from closely related analogs and the broader imidazo[1,2-a]pyrimidine/pyridine class to infer its potential and compare it with existing therapeutic agents.
Executive Summary
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine core have shown significant promise in preclinical studies. They have been investigated for their potential as inhibitors of key cellular signaling pathways implicated in cancer, such as the PI3K/mTOR and Aurora kinase pathways. Furthermore, their antiviral properties, including activity against influenza viruses, highlight their versatility as a therapeutic scaffold. This guide will delve into the available data, compare the potential of this scaffold to established drugs, and provide detailed experimental protocols for key validation assays.
Data Presentation: Anticancer Activity of an Imidazo[1,2-a]pyridine Analog
Table 1: In Vitro Cytotoxicity of N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | MCF-7 | Breast Cancer | 66.48 ± 37.87 |
| B16F10 | Melanoma | 197.06 ± 14.42 |
Data from a study on the synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
Comparison with Standard Chemotherapeutic Agents
To contextualize the potency of the imidazo[1,2-a]pyridine analog, the following table presents the IC50 values for commonly used chemotherapeutic drugs against the same or similar cancer cell lines.
Table 2: IC50 Values of Standard-of-Care Anticancer Drugs
| Drug | Target/Mechanism | Cell Line | IC50 (µM) |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 | 0.1 - 1.0 |
| Paclitaxel | Microtubule stabilizer | MCF-7 | 0.002 - 0.01 |
| Vemurafenib | BRAF inhibitor | B16F10 (BRAF V600E) | ~0.1 |
This comparison suggests that while the investigated imidazo[1,2-a]pyridine analog shows cytotoxic activity, its potency is lower than that of established chemotherapeutic agents. However, it is important to note that this is a single, likely unoptimized, compound. The broad therapeutic window and potential for chemical modification of the imidazo[1,2-a]pyrimidine scaffold offer significant opportunities for the development of more potent and selective derivatives.
Potential Therapeutic Targets and Signaling Pathways
Research on the broader class of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives has pointed to several potential therapeutic targets, primarily in the realm of oncology.
PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of this pathway.
comparative study of different synthetic routes for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a furan moiety at the 2-position can significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of various synthetic routes to obtain 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, offering a critical evaluation of methodologies to aid in the selection of the most suitable approach for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of 2-substituted imidazo[1,2-a]pyrimidines predominantly relies on the cyclocondensation reaction between 2-aminopyrimidine and a suitable 1,2-dielectrophilic partner. Variations in reaction conditions and the choice of reactants have led to the development of several effective synthetic protocols. This guide will focus on three primary, experimentally validated approaches: a classical two-component condensation under conventional heating, a microwave-assisted variation of this reaction, and a one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes the key quantitative parameters for the different approaches to synthesize this compound.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Groebke-Blackburn-Bienaymé Reaction |
| Starting Materials | 2-Aminopyrimidine, 2-(Bromoacetyl)furan | 2-Aminopyrimidine, 2-(Bromoacetyl)furan | 2-Aminopyrimidine, Furan-2-carbaldehyde, Isocyanide |
| Reaction Time | 6 - 12 hours | 15 - 45 minutes | 2 - 4 hours |
| Typical Yield | 65 - 80% | 80 - 95% | 70 - 85% |
| Reaction Temperature | 80 - 120 °C | 100 - 150 °C | 60 - 100 °C |
| Catalyst/Reagent | Base (e.g., NaHCO₃) | Often catalyst-free or with mild acid/base | Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄) |
| Solvent | Ethanol, DMF, Acetonitrile | Ethanol, DMF, Water | Methanol, Acetonitrile |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for analogous 2-arylimidazo[1,2-a]pyrimidines and can be adapted for the synthesis of the target furan derivative.
Route 1: Two-Component Condensation under Conventional Heating
This classical method involves the reaction of 2-aminopyrimidine with a pre-synthesized α-haloketone, in this case, 2-(bromoacetyl)furan.
Step 1: Synthesis of 2-(Bromoacetyl)furan A solution of bromine (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) is added dropwise to a stirred solution of 2-acetylfuran (1.0 eq) at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The solvent is removed under reduced pressure, and the crude 2-(bromoacetyl)furan is purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound To a solution of 2-aminopyrimidine (1.0 eq) in ethanol, 2-(bromoacetyl)furan (1.1 eq) and a base such as sodium bicarbonate (1.5 eq) are added. The mixture is refluxed for 6-12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Route 2: Microwave-Assisted Two-Component Condensation
This method utilizes microwave irradiation to accelerate the reaction between 2-aminopyrimidine and 2-(bromoacetyl)furan.
A mixture of 2-aminopyrimidine (1.0 eq), 2-(bromoacetyl)furan (1.1 eq), and a catalytic amount of an acid or base (optional) in a suitable solvent (e.g., ethanol or DMF) is placed in a sealed microwave reaction vessel. The mixture is irradiated with microwaves at a constant temperature (e.g., 120 °C) for 15-45 minutes. After cooling, the solvent is removed in vacuo, and the product is isolated and purified as described in the conventional heating method. Microwave-assisted synthesis often leads to higher yields and significantly reduced reaction times.[1]
Route 3: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This one-pot, multicomponent reaction offers an efficient alternative that avoids the pre-synthesis and handling of the lachrymatory α-haloketone.
To a mixture of 2-aminopyrimidine (1.0 eq), furan-2-carbaldehyde (1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) in a solvent such as methanol or acetonitrile, a catalytic amount of a Lewis acid (e.g., scandium triflate) or a Brønsted acid is added. The reaction is stirred at a specified temperature (e.g., 60 °C) for 2-4 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-amino-2-(furan-2-yl)imidazo[1,2-a]pyrimidine derivative. Subsequent deamination can be performed if the unsubstituted 3-position is desired. This approach is highly atom-economical and allows for rapid library synthesis.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
Comparative Analysis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Activity in Multiple Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, with a specific focus on a furan-substituted analog as a proxy for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. Due to the limited publicly available data on the exact title compound, this guide leverages data from closely related structures to provide a meaningful comparison and context for its potential activity. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Executive Summary
Imidazo[1,2-a]pyrimidines and their related imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. These compounds have been shown to exert their cytotoxic effects through the modulation of key cellular signaling pathways, most notably the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are frequently dysregulated in cancer. This guide summarizes the available quantitative data on the cytotoxic activity of a 2-(furan-2-yl)-substituted imidazo[1,2-a]pyridine analog and compares it with other derivatives from the same chemical class across various cancer cell lines. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are also provided to facilitate the design and execution of further validation studies.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives in different cancer cell lines.
Note: Data for the specific compound this compound is not available in the reviewed literature. The data presented for the "Lead Analog" is for N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, which serves as the closest structural analog with available data.
Table 1: Cytotoxic Activity in MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Compound | Description | IC50 (µM) | Reference |
| Lead Analog: N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | A 2-(furan-2-yl) substituted imidazo[1,2-a]pyridine derivative. | 66.48 ± 37.87 | Al-Qadi, I., et al. (2025)[1] |
| Compound 3d | An imine-bearing imidazo[1,2-a]pyrimidine derivative. | 43.4 | Unsalan, O., et al. (2023)[2] |
| Compound 4d | An amine-bearing imidazo[1,2-a]pyrimidine derivative. | 39.0 | Unsalan, O., et al. (2023)[2] |
| IP-Se-05 | 7-methyl-3-(naphthalene-1-ylselanyl)-2-phenylimidazo[1,2-a]pyridine | 26.0 | Almeida, G. M., et al. (2018)[3][4] |
| IP-Se-06 | 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine | 12.5 | Almeida, G. M., et al. (2018)[4] |
| HS-104 | An imidazo[1,2-a]pyridine derivative. | 1.2 | Lee, J. H., et al. (2012)[5] |
| HS-106 | An imidazo[1,2-a]pyridine derivative. | < 10 | Li, Y., et al. (2013)[5] |
Table 2: Cytotoxic Activity in B16F10 (Mouse Melanoma) Cell Line
| Compound | Description | IC50 (µM) | Reference |
| Lead Analog: N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | A 2-(furan-2-yl) substituted imidazo[1,2-a]pyridine derivative. | 197.06 ± 14.42 | Al-Qadi, I., et al. (2025)[1] |
| Compound 12 | A nitro-substituted imidazo[1,2-a]pyridine derivative. | 64.81 ± 15.78 | Al-Qadi, I., et al. (2025)[1] |
| Compound 14 | A tolyl-substituted imidazo[1,2-a]pyridine derivative. | 21.75 ± 0.81 | Al-Qadi, I., et al. (2025)[1] |
| Compound 18 | A 2,4-difluorophenyl-substituted imidazo[1,2-a]pyridine derivative. | 14.39 ± 0.04 | Al-Qadi, I., et al. (2025)[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wnt/β-catenin Signaling Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the test compound or a known Wnt pathway activator/inhibitor as a control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in control-treated cells to determine the effect on Wnt/β-catenin signaling.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for cross-validating the activity of imidazo[1,2-a]pyrimidine derivatives.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
Confirming the On-Target Activity of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on the in vivo confirmation of on-target activity for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, a representative of this class, with a hypothesized mechanism of action as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is implicated in various cancers.
This guide provides a comparative analysis of this compound with established Wnt/β-catenin pathway inhibitors, IWR-1 and CWP232291, supported by experimental data and detailed protocols for in vivo validation.
Comparative Analysis of In Vivo Performance
To objectively assess the on-target activity of this compound, a direct comparison with well-characterized inhibitors of the Wnt/β-catenin pathway is essential. The following tables summarize key in vivo performance metrics. As specific in vivo data for this compound is not yet publicly available, data from a representative imidazo[1,2-a]pyrimidine derivative with demonstrated Wnt inhibitory activity in a zebrafish model is used as a surrogate.
| Compound | Animal Model | Dosing & Administration | Tumor Growth Inhibition | On-Target Biomarker Modulation | Reference |
| Imidazo[1,2-a]pyrimidine Derivative | Zebrafish (Wnt-reporter) | Not specified | Activity comparable to IWR-1 | Downregulation of Wnt target genes (c-myc, cyclin D1) | [1] |
| IWR-1 | Mouse (Osteosarcoma Xenograft) | 5 mg/kg, intratumorally, every 2 days | Substantial decrease in tumor progression (co-administered with doxorubicin) | Downregulation of TCF/LEF transcriptional activity, reduced nuclear β-catenin | [2] |
| CWP232291 | Mouse (Prostate Cancer Xenograft) | 50 or 100 mg/kg/day, oral | 52.0% (50 mg/kg) and 73.7% (100 mg/kg) inhibition | Suppression of β-catenin expression | [3] |
| Compound | Bioavailability (Oral) | Half-life (t½) | Key Pharmacokinetic Features | Reference |
| Imidazo[1,2-a]pyridine Derivatives (as a class) | Generally good oral bioavailability has been reported for this class of compounds. | Variable, with some derivatives showing half-lives greater than 12 hours in mice. | Readily synthesized with opportunities for significant pharmacokinetic enhancement through structural modifications. | [4] |
| IWR-1 | Low CNS penetration (brain ECF to plasma partition coefficient of 0.024). | Plasma AUC of 1915 h·ng/mL in mice at 30 mg/kg intraperitoneally. | Subject to efflux by ABCG2 at the blood-brain barrier. | [5] |
| CWP232291 | Orally bioavailable. | Rapid conversion to its active form, CWP232204. | Metabolized and excreted as a glucuronide conjugate. | [3] |
Experimental Protocols
Confirmation of in vivo on-target activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments.
Mouse Xenograft Model for Efficacy Studies
-
Cell Culture and Implantation:
-
Human cancer cell lines with activated Wnt/β-catenin signaling (e.g., 22Rv1 for prostate cancer) are cultured under standard conditions.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound or alternative inhibitors are administered at predetermined doses and schedules (e.g., daily oral gavage). The formulation should be optimized for solubility and stability (e.g., in 0.5% carboxymethylcellulose).
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Western Blotting for On-Target Biomarker Analysis
-
Tissue Lysis:
-
Excised tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation to remove cellular debris.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
-
Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against total β-catenin, phosphorylated β-catenin (Ser33/37/Thr41), and downstream targets like c-Myc and Cyclin D1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software. A decrease in total β-catenin and an increase in phosphorylated β-catenin would indicate on-target activity.
-
Visualizing the Mechanism and Workflow
To further clarify the scientific rationale and experimental procedures, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule WNT/β-catenin inhibitor CWP232291 blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and Its Structural Analogues in Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This guide provides a side-by-side comparison of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and its structural analogues, focusing on their performance in preclinical studies. The data presented herein is compiled from various studies to offer a broad perspective on the structure-activity relationships (SAR) within this class of compounds.
General Synthesis
The synthesis of 2-substituted imidazo[1,2-a]pyrimidines is most commonly achieved through the Tschichibabin reaction. This involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of the title compound, 2-aminopyrimidine is reacted with 2-(2-bromoacetyl)furan. Analogues can be synthesized by substituting 2-(2-bromoacetyl)furan with other α-haloketones bearing different aryl or heteroaryl moieties.
Caption: General synthetic pathway for 2-substituted imidazo[1,2-a]pyrimidines.
Anticancer Activity: A Comparative Overview
Derivatives of imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine have been extensively studied for their cytotoxic effects against various cancer cell lines. The nature of the substituent at the 2-position significantly influences this activity. The following table summarizes the in vitro anticancer activity (IC50 values) of 2-(Furan-2-yl)imidazo[1,2-a]pyridine and other structural analogues.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary between studies.
| Compound/Analogue | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 | Furan-2-yl | MCF-7 (Breast) | 66.48 | [1] |
| B16F10 (Melanoma) | 197.06 | [1] | ||
| Analogue 2 | Indole-5-yl | MCF-7 (Breast) | 20.47 | [1] |
| Analogue 3 | 4-Nitrophenyl | MCF-7 (Breast) | 30.88 | [1] |
| B16F10 (Melanoma) | 64.81 | [1] | ||
| Analogue 4 | 4-Tolyl | B16F10 (Melanoma) | 21.75 | [1] |
| Analogue 5 | 2,4-Difluorophenyl | B16F10 (Melanoma) | 14.39 | [1] |
| MCF-7 (Breast) | 14.81 | [1] | ||
| Analogue 6 | 4-(N,N-Diethylamino)phenyl | MCF-7 (Breast) | 43.4 | [2] |
| MDA-MB-231 (Breast) | 35.9 | [2] | ||
| Analogue 7 | 4-(N,N-Diethylamino)phenyl (amine) | MCF-7 (Breast) | 39.0 | [2] |
| MDA-MB-231 (Breast) | 35.1 | [2] |
Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway
Several studies suggest that the anticancer effects of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these compounds can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine/pyrimidine analogues.
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Some analogues have shown selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
One study reported a series of 2,3-diaryl-imidazo[1,2-a]pyrimidine derivatives, with one compound exhibiting a COX-2 IC50 of 13 µmol/l, which was 13 times more potent than its inhibitory activity against COX-1 (IC50 = 170 µmol/l).[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of the Akt/mTOR Pathway
Objective: To assess the effect of the compounds on the phosphorylation status of key proteins in the Akt/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a solution of HCl.
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Biological Data for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological data for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and its structurally related analogs. Due to the limited direct experimental data for the title compound, this guide focuses on a comprehensive analysis of its close analog, N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, and contextualizes its activity within the broader therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold. The information is compiled from various scientific publications to facilitate independent verification and guide future research.
Comparative Analysis of Anticancer Activity
Below is a summary of the reported in vitro anticancer activity for this analog.
Table 1: In Vitro Anticancer Activity of N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Activity Level |
| N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | B16F10 | Melanoma | 197.06 ± 14.42 | Weak |
| MCF-7 | Breast Cancer | 66.48 ± 37.87 | Moderate |
Data sourced from Al-Qadi et al., BMC Chemistry (2025).[1]
It is important to note that other derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic activity. For instance, compound 18 from the same study, N-(4-chlorophenyl)−2-(2,4-difluorophenyl)imidazo[1,2-a]pyridin-3-amine, showed high cytotoxicity against MCF-7 with an IC₅₀ of 14.81 ± 0.20 µM.[1] This highlights the influence of substituents on the biological activity of the core structure.
Potential Signaling Pathway: Wnt/β-catenin Inhibition
The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[4] Dysregulation of this pathway is a hallmark of several cancers.[4] Although the direct effect of this compound on this pathway has not been reported, related compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[4]
Caption: General workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis and evaluation of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as described in the cited literature.
1. General Synthesis of Imidazo[1,2-a]pyrimidine/pyridine Derivatives:
The most common method for synthesizing the imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine scaffold is the Chichibabin reaction.[2] This typically involves the condensation of a 2-aminopyrimidine or 2-aminopyridine with an α-haloketone.
A representative procedure for a related multi-component reaction to synthesize N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is as follows:
-
A mixture of 2-aminopyridine (2.0 mmol) and 2-furaldehyde (2.0 mmol) is stirred in methanol (10 mL) in the presence of a catalyst (e.g., Sc(OTf)₃, 0.1 mmol) and a dehydrating agent (e.g., anhydrous Na₂SO₄) under a nitrogen atmosphere at 50°C for one hour.[1]
-
A solution of 4-chlorophenyl isocyanide (2.2 mmol) in methanol (2 mL) is then added to the mixture.[1]
-
The reaction is stirred for a specified time and monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield the final product.[1]
Caption: Postulated mechanism of Wnt/β-catenin signaling inhibition by imidazo[1,2-a]pyrimidine derivatives.
2. In Vitro Cytotoxicity Assay (MTT Assay):
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated further to allow the formation of formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antimicrobial Potential
The imidazo[1,2-a]pyrimidine scaffold is also a core component of compounds with reported antimicrobial activity.[2][5] Chalcone derivatives of imidazo[1,2-a]pyrimidines have shown excellent to good activity against both Gram-positive and Gram-negative bacteria.[2] While no direct antimicrobial data for this compound was found, this represents another potential avenue for biological evaluation of this compound.
Table 2: Alternative Imidazo[1,2-a]pyrimidine Derivatives and their Biological Activities
| Compound Class | Biological Activity | Target/Pathway |
| Imidazo[1,2-a]pyrimidine Mannich bases | Antiproliferative | Human cancer cell lines |
| Imidazo[1,2-a]pyrimidine Chalcones | Antibacterial | E. coli, P. aeruginosa, S. aureus, S. pyogenes |
| Various Imidazo[1,2-a]pyrimidines | Wnt/β-catenin signaling inhibition | Downregulation of c-myc and cyclin D1 |
This table highlights the diverse biological potential of the imidazo[1,2-a]pyrimidine scaffold, suggesting that this compound could also exhibit a range of biological effects worthy of investigation.
Conclusion
The available data on the close analog, N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, indicates that the this compound scaffold possesses potential as a basis for the development of anticancer agents. The broader family of imidazo[1,2-a]pyrimidines has demonstrated a wide array of biological activities, including the inhibition of key signaling pathways in cancer and antimicrobial effects. Further direct experimental investigation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future studies.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating the Therapeutic Index of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Versus Standard Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved safety and efficacy profiles is a cornerstone of modern drug discovery. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative evaluation of the therapeutic index of a representative molecule, 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, against standard-of-care treatments in oncology and inflammation.
Due to the limited availability of direct in vivo therapeutic index data for this compound, this comparison leverages in vitro cytotoxicity data as a primary measure of efficacy against cancer cell lines. For standard treatments, established in vivo therapeutic index values are presented. This guide aims to offer a valuable resource for researchers by contextualizing the potential of this novel compound within the landscape of current therapies.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and the doses that are toxic.
Comparative Data: Anticancer Activity
While specific in vivo LD50 and ED50 values for this compound are not publicly available, in vitro studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives provide insights into their potential anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a biological or biochemical function.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based hybrids | A549 (Lung Cancer) | 50.56 | [1][2] |
| HepG2 (Liver Carcinoma) | 51.52 | [1][2] | |
| Selenylated imidazo[1,2-a]pyridines | Breast Cancer Cells | - | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 (Melanoma) | <12 | [3] |
| WM115 (Melanoma) | <12 | [3] | |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [4] |
| SKOV3 (Ovarian Cancer) | >30 | [4] | |
| Benzo[5][6]imidazo[1,2-a]pyrimidine derivatives | HepG2 (Hepatocellular Carcinoma) | - | [7] |
| MCF-7 (Breast Carcinoma) | - | [7] |
Table 2: Therapeutic Index of Standard Chemotherapeutic Agents (Animal Models)
| Drug | Animal Model | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) | Reference |
| Doxorubicin | Murine Metastatic Model | - | 0.48 (encapsulated) | 4.2 (encapsulated) | [8] |
| 6.3 (free) | 1.8 (free) | [8] | |||
| Doxorubicin | Female Albino Mice | 56.875 (intraperitoneal) | - | - | |
| Cisplatin | Mice | 6.6 (DBA mice) | - | - | [9] |
| Diplatin | Mice | 496 | - | - | [10] |
| DDP (Cisplatin) | Mice | 13 | - | - | [10] |
| CBP (Carboplatin) | Mice | 150 | - | - | [10] |
Comparative Data: Anti-inflammatory Activity
Studies have shown that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory potential.[11] In vivo experiments in rats using the carrageenan-induced paw edema model, a standard assay for acute inflammation, have demonstrated the anti-inflammatory activity of this class of compounds.[12][13]
Table 3: Therapeutic Index of Standard Anti-inflammatory Drugs (Animal Models)
| Drug | Animal Model | LD50 (mg/kg) | ED50 (mg/kg) (Carrageenan-induced edema) | Therapeutic Index (LD50/ED50) | Reference |
| Pilim-1 | Rats | - | 7.6 | 63.7 | [14] |
| Diclofenac | Rats | - | 7.2 | 51.4 | [14] |
| Indomethacin | Rats | - | 13.5 | 3.5 | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vivo Therapeutic Index Determination
The determination of a therapeutic index requires in vivo studies in animal models to establish both efficacy (ED50) and toxicity (LD50 or TD50).
-
Animal Model Selection: A relevant animal model that mimics the human disease (e.g., tumor xenograft models for cancer, carrageenan-induced edema for inflammation) is chosen.
-
Efficacy Study (ED50 Determination):
-
Animals are divided into groups and treated with a range of doses of the test compound.
-
The therapeutic effect is measured (e.g., tumor volume reduction, reduction in paw edema).
-
The ED50, the dose that produces the desired therapeutic effect in 50% of the animals, is calculated.
-
-
Toxicity Study (LD50/TD50 Determination):
-
Animals are administered escalating doses of the test compound.
-
Signs of toxicity and mortality are observed over a specific period.
-
The LD50 (the dose that is lethal to 50% of the animals) or TD50 (the dose that causes a specific toxic effect in 50% of the animals) is determined.
-
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of LD50 (or TD50) to ED50.[15]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a potential signaling pathway that could be targeted by imidazo[1,2-a]pyrimidine derivatives based on existing literature for similar compounds, and a generalized workflow for determining the therapeutic index.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Caption: Workflow for Therapeutic Index (TI) determination.
Conclusion
The available in vitro data suggests that imidazo[1,2-a]pyrimidine derivatives, including the structural class of this compound, hold promise as potential anticancer agents. The IC50 values in the micromolar range against various cancer cell lines indicate significant cytotoxic activity. However, without direct in vivo efficacy and toxicity data for this compound, a definitive comparison of its therapeutic index with that of standard treatments remains speculative.
Standard chemotherapeutic agents like doxorubicin often have a narrow therapeutic index, highlighting the need for safer alternatives.[5][8] Similarly, while effective, standard anti-inflammatory drugs can have notable side effects. The favorable preliminary data for imidazo[1,2-a]pyrimidine derivatives warrants further preclinical investigation, including comprehensive in vivo studies to determine their therapeutic index and fully assess their potential as novel therapeutic agents. Future research should focus on establishing the in vivo efficacy and toxicity profiles of these compounds to enable a direct and robust comparison with existing therapies.
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Maintenance Level of Methotrexate in Rheumatoid Arthritis: A RBSMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. pnas.org [pnas.org]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. derangedphysiology.com [derangedphysiology.com]
assessing the advantages of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine over existing antiviral compounds
While direct experimental data on the antiviral activity of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is not currently available in published literature, the broader family of imidazo[1,2-a]pyrimidines and related imidazo[1,2-a]pyridines has demonstrated significant promise as a versatile scaffold for the development of novel antiviral agents. This guide provides a comparative analysis of the antiviral performance of various derivatives of this scaffold against several key viral targets, drawing on existing experimental data to project the potential advantages of the 2-furanyl substituted compound.
The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for antiviral drug design. Research has shown that derivatives of this and similar scaffolds exhibit activity against influenza viruses, coronaviruses, and herpesviruses. The introduction of a furan ring at the 2-position is of particular interest, as furan moieties are present in various bioactive molecules and can influence binding affinity and metabolic stability.
Comparative Antiviral Activity
To contextualize the potential of this compound, this section summarizes the reported antiviral activities of structurally related compounds against different viruses. For comparison, data for established antiviral drugs are also included.
Influenza Virus
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been identified as potent inhibitors of influenza A virus (IAV) entry.[1][2][3] These compounds target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion and viral entry into the host cell.
| Compound/Drug | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Imidazo[1,2-a]pyrimidine Derivative (Lead Compound) | Influenza A/Udorn/72 (H3N2) | Pseudotyped virus entry | 0.8 | >50 | >62.5 | [1] |
| Optimized Imidazo[1,2-a]pyrimidine | Influenza A/Udorn/72 (H3N2) | Pseudotyped virus entry | 0.03 | >50 | >1667 | [1] |
| Oseltamivir | Influenza A/H1N1 | Plaque reduction | 0.012 | >100 | >8333 | [4] |
| This compound | Data not available | - | - | - | - |
Coronaviruses (SARS-CoV-2)
Computational studies have suggested that imidazo[1,2-a]pyrimidine derivatives could act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the SARS-CoV-2 spike protein, thereby blocking viral entry.[5][6] While experimental validation is pending, these in silico findings highlight a potential mechanism of action against coronaviruses.
| Compound/Drug | Target | Assay Type | Binding Affinity (kcal/mol) | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyrimidine Derivative (7a) | ACE2 & Spike Protein | Molecular Docking | -9.1 (ACE2), -7.3 (Spike) | - | [5] |
| Remdesivir (active triphosphate form) | SARS-CoV-2 RdRp | Enzymatic | - | 0.3 | [7] |
| This compound | Data not available | - | - | - |
Herpesviruses
The related imidazo[1,2-a]pyridine scaffold has shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8] Notably, derivatives containing a furan ring at the 6-position were among the most potent compounds, suggesting that the furan moiety can contribute favorably to the anti-herpesvirus activity of this class of compounds.
| Compound/Drug | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6-Furanyl-imidazo[1,2-a]pyridine derivative | HCMV (AD-169) | Plaque reduction | 0.4 | >100 | >250 | [8] |
| 6-Furanyl-imidazo[1,2-a]pyridine derivative | VZV (TK+) | Plaque reduction | 1.2 | >100 | >83 | [8] |
| Ganciclovir | HCMV (AD-169) | Plaque reduction | 1.5 | >100 | >67 | [9] |
| Acyclovir | HSV-1 | Plaque reduction | 0.1 | >100 | >1000 | [10] |
| This compound | Data not available | - | - | - | - |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the antiviral activity of imidazo[1,2-a]pyrimidine and related derivatives.
Antiviral Assays
-
Plaque Reduction Assay (for HCMV, VZV, HSV):
-
Confluent monolayers of human foreskin fibroblasts (for HCMV and VZV) or Vero cells (for HSV) are infected with the respective virus at a known multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethylcellulose).
-
Plates are incubated for a period sufficient for plaque formation (typically 7-10 days for HCMV and 3-5 days for VZV and HSV).
-
The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The EC₅₀ value is calculated as the compound concentration required to reduce the number of plaques by 50% compared to untreated controls.
-
-
Pseudotyped Virus Entry Assay (for Influenza A Virus):
-
Lentiviral particles are pseudotyped with the hemagglutinin (HA) and neuraminidase (NA) proteins of the influenza A virus and engineered to express a reporter gene (e.g., luciferase).
-
Target cells (e.g., MDCK) are pre-incubated with various concentrations of the test compound.
-
The cells are then infected with the pseudotyped virus.
-
After 48-72 hours, the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).
-
The EC₅₀ value is determined as the compound concentration that inhibits reporter gene expression by 50%.
-
Cytotoxicity Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates and incubated with various concentrations of the test compound for a period equivalent to the duration of the antiviral assay.
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
-
Potential Mechanisms of Action and Signaling Pathways
The antiviral mechanisms of imidazo[1,2-a]pyrimidine derivatives appear to be virus-specific, primarily targeting viral entry or replication processes.
Influenza Virus Entry Inhibition
Imidazo[1,2-a]pyrimidines have been shown to target the stem region of the influenza hemagglutinin (HA) protein. This interaction is believed to stabilize the pre-fusion conformation of HA, thereby preventing the low-pH-induced conformational changes required for the fusion of the viral and endosomal membranes. This blockade of membrane fusion effectively halts the viral life cycle at an early stage.
Caption: Proposed mechanism of influenza virus entry inhibition by imidazo[1,2-a]pyrimidines.
SARS-CoV-2 Entry Inhibition (Hypothetical)
Based on in silico models, imidazo[1,2-a]pyrimidines may interfere with the initial steps of SARS-CoV-2 infection by simultaneously binding to the host cell receptor hACE2 and the receptor-binding domain (RBD) of the viral spike protein. This dual-binding action would sterically hinder the interaction between the virus and the host cell, preventing viral attachment and subsequent entry.
Caption: Hypothetical dual-inhibition mechanism of SARS-CoV-2 entry.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a promising platform for the development of novel antiviral therapeutics. While direct experimental evidence for the antiviral activity of this compound is lacking, the potent and broad-spectrum activity of its structural analogs against influenza and herpesviruses is highly encouraging. The presence of a furan moiety has been shown to be beneficial for the anti-herpesvirus activity of the related imidazo[1,2-a]pyridine scaffold.
Future research should prioritize the synthesis and in vitro evaluation of this compound against a panel of viruses, including influenza viruses, coronaviruses, and herpesviruses. Head-to-head comparison with existing antiviral drugs will be crucial to ascertain its therapeutic potential. Mechanistic studies should also be conducted to elucidate its precise mode of action and to guide further structural optimization for improved efficacy and safety. The insights gained from such studies will be invaluable for drug development professionals seeking to expand the arsenal of effective antiviral agents.
References
- 1. Synthesis and optimization of imidazo[1,2-a]pyrimidines as inhibitors of influenza viral entry - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of 6- or 8-substitution on the antiviral activity of 3-arylalkylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (CMV) and varicella-zoster virus (VZV): part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, a clear and robust understanding of proper disposal procedures is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this heterocyclic compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[1] |
| Skin Protection | Laboratory coat, long-sleeved clothing | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area. A dust respirator may be necessary if generating dust.[2] | Reduces the risk of inhalation. |
In the event of a spill, immediately clear the area of all personnel and move upwind.[2] Control personal contact with the substance using the prescribed PPE.[2] Prevent the spillage from entering drains, sewers, or water courses.[2] For minor spills, clean up immediately using dry procedures to avoid generating dust.[2] For major spills, alert the appropriate emergency services.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many specialized chemical compounds, requires a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Categorize the Waste: this compound should be treated as a hazardous chemical waste. Due to its heterocyclic aromatic nature, it should be segregated from other waste streams such as non-hazardous materials, sharps, and biological waste.
-
Separate Waste Streams: At a minimum, laboratory waste should be stored separately in categories such as acids, bases, halogenated solvents, and non-halogenated solvents to avoid dangerous reactions.[3]
2. Container Selection and Management:
-
Choose Compatible Containers: Waste must be stored in containers made of a compatible material.[3] For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate.[2] Liquid waste containing this compound should be stored in a tightly sealed, compatible container.
-
Container Integrity: Ensure all waste containers are clearly labeled and free from leaks.[2] Do not overfill liquid containers; allow for expansion.[4] Funnels should not be left in the bottle mouth.[3]
3. Labeling:
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations.[3] The label should include the chemical name, "this compound," and any other components of the waste mixture.
-
Date of Accumulation: The date when the waste is first added to the container should be clearly marked.
4. Storage:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[2]
-
Secondary Containment: Consider using secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Licensed Chemical Destruction: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers that held the pure substance should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[3] The rinsed container can then be offered for recycling or reconditioning.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Immediate response plan for a spill of this compound.
References
Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. The following guidelines are based on the known hazards of the parent compound, imidazo[1,2-a]pyrimidine, and established best practices for laboratory safety.
Personal Protective Equipment (PPE)
Given the potential hazards associated with imidazo[1,2-a]pyrimidine derivatives, which include being harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction, a comprehensive approach to personal protection is mandatory.[1] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation or allergic reactions. |
| Body Protection | A lab coat or chemical-resistant apron | To protect the body from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation of any dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle the compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
2. Procedural Steps:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Use dedicated equipment (spatulas, glassware) for handling the compound to prevent cross-contamination.
-
After handling, wash hands thoroughly with soap and water.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
2. Disposal Method:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
The primary recommended method of disposal is incineration by a licensed waste disposal contractor.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
Chemical and Physical Properties
While specific data for this compound is limited, the table below provides information for the parent compound, imidazo[1,2-a]pyrimidine, to offer a general understanding.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | PubChem |
| Molecular Weight | 119.12 g/mol | PubChem |
| CAS Number | 274-95-3 | PubChem |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling, storage, and disposal of this compound.
References
- 1. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. health.qld.gov.au [health.qld.gov.au]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
